molecular formula C6H9NO2 B168939 1-Methylpiperidine-2,4-dione CAS No. 118263-97-1

1-Methylpiperidine-2,4-dione

Cat. No.: B168939
CAS No.: 118263-97-1
M. Wt: 127.14 g/mol
InChI Key: FLHLLNQXQGRGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidine-2,4-dione (CAS 118263-97-1) is an organic compound with the molecular formula C6H9NO2 and an average mass of 127.14 g/mol . It belongs to the class of piperidinediones, which are characterized by a piperidine ring bearing two ketone groups . As a building block in medicinal chemistry, this scaffold is of significant interest in the design and synthesis of novel bioactive molecules . Piperidinedione derivatives have been explored in pharmaceutical research for their potential interactions with the central nervous system, particularly as modulators of GABA receptors, though the specific biological profile of this compound itself requires further investigation . Researchers value this compound as a versatile synthetic intermediate for developing more complex structures. Store this product in an inert atmosphere at freezer temperatures (below -20°C) to ensure long-term stability . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-3-2-5(8)4-6(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHLLNQXQGRGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309032
Record name 1-Methyl-2,4-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118263-97-1
Record name 1-Methyl-2,4-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118263-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2,4-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-2,4-dione, also known as N-methyl-2,4-piperidinedione, is a heterocyclic compound featuring a piperidine ring structure with a methyl group attached to the nitrogen atom and carbonyl groups at positions 2 and 4.[1] This molecule is of significant interest in the fields of organic synthesis and medicinal chemistry due to its inherent reactivity and potential biological activities.[1] The presence of a 1,3-dicarbonyl system within a cyclic framework dictates its unique chemical behavior, including its tautomeric equilibrium and susceptibility to various chemical transformations.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and structural characteristics.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its handling, characterization, and application in a laboratory setting.

PropertyDataReference
CAS Number 118263-97-1[1][3]
Molecular Formula C₆H₉NO₂[1][3]
Molecular Weight 127.14 g/mol [1][3]
Synonyms N-methyl-2,4-piperidinedione, 1-Methyl-2,4-piperidinedione[1]
Appearance Solid or crystalline substance[1]
Purity Commercially available up to ≥97%[1]

Reactivity and Chemical Behavior

General Reactivity

The chemical reactivity of this compound is primarily governed by the two carbonyl groups.[1] These groups render the adjacent methylene protons (at C3 and C5) acidic, making the molecule a substrate for a variety of base-catalyzed reactions. The carbonyl carbons are electrophilic and are susceptible to nucleophilic attack. Consequently, the compound can participate in reactions such as nucleophilic additions and cycloadditions, making it a versatile building block in organic synthesis.[1] Its molecular structure imparts polar characteristics, which suggests solubility in polar solvents.[1]

Keto-Enol Tautomerism

A critical chemical property of this compound is its existence as an equilibrium mixture of keto and enol tautomers. This phenomenon is characteristic of 1,3-dicarbonyl compounds.[2][4] The acidic proton on the C3 methylene group can be removed, and the resulting enolate can be protonated on the oxygen to form two possible enol structures. The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the carbon-carbon double bond with the remaining carbonyl group.[2]

Caption: Keto-enol tautomeric equilibrium of this compound.

Experimental Protocols: Synthesis

The synthesis of the piperidine-2,4-dione scaffold can be achieved through several established organic chemistry methodologies.[5]

General Synthesis Pathway

A common synthetic route involves the reaction of a ketone with an amine to form a 1,3-diketone, which is then cyclized.[1] The subsequent reaction with an aldehyde produces an enamine, which can be reduced to yield the final piperidinedione product.[1]

Caption: General workflow for the synthesis of this compound.

Dieckmann Condensation

The Dieckmann condensation is a well-established intramolecular reaction used for the synthesis of cyclic β-keto esters and, by extension, cyclic diones. For the synthesis of 2,4-diketopiperidines, a suitably substituted diester with a nitrogen atom in the backbone is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the target dione ring structure.[6]

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, analytical documentation including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are typically available upon request from commercial vendors.[7] These methods are crucial for verifying the identity, purity, and tautomeric state of the compound under various conditions.

Biological Activity and Applications

This compound has been identified as a molecule with potential biological activity, demonstrating anti-inflammatory and analgesic properties in preliminary studies.[1] This makes it an attractive scaffold for further investigation in pharmacological research and drug development.[1] The piperidine-2,4-dione core is a valuable platform for constructing more complex, functionalized molecules for medicinal applications and the synthesis of natural products.[5]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile defined by its 1,3-dicarbonyl system. Its key properties, including keto-enol tautomerism and the reactivity of its carbonyl groups, make it a valuable intermediate in synthetic chemistry. With reported biological activities, it also serves as a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for its accessible preparation for further research and application.

References

1-Methylpiperidine-2,4-dione: A Technical Guide to its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and stereochemical considerations of 1-Methylpiperidine-2,4-dione. This document is intended for an audience with a technical background in organic chemistry and drug development.

Core Structure and Physicochemical Properties

This compound, also known as N-methyl-2,4-piperidinedione, is a cyclic organic compound featuring a piperidine ring scaffold. Key structural characteristics include two carbonyl groups at the 2 and 4 positions and a methyl group attached to the nitrogen atom.[1] The presence of these functional groups imparts specific reactivity and polarity to the molecule, influencing its potential applications in medicinal chemistry and organic synthesis.[1]

PropertyValueSource
CAS Number 118263-97-1[1]
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
Appearance Solid or crystalline substance[1]
SMILES O=C1N(C)CCC(=O)C1[1]
InChI InChI=1S/C6H9NO2/c1-7-3-2-5(8)4-6(7)9/h2-4H2,1H3[1]
InChIKey FLHLLNQXQGRGBP-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary synthetic route to piperidine-2,4-dione scaffolds is the Dieckmann condensation, an intramolecular Claisen condensation of a diester. For the synthesis of this compound, a plausible precursor would be a diester of N-methyl-β-alanine, such as N,N-bis(ethoxycarbonylmethyl)methylamine.

Proposed Experimental Protocol: Dieckmann Condensation

The following is a generalized experimental protocol for the synthesis of this compound via a Dieckmann condensation. Specific reaction conditions may require optimization.

Starting Material: Diethyl 3,3'-(methylazanediyl)dipropanoate

Reagents:

  • Sodium ethoxide (NaOEt) or another suitable strong base (e.g., potassium tert-butoxide)

  • Anhydrous ethanol or another suitable aprotic solvent (e.g., toluene, THF)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A solution of diethyl 3,3'-(methylazanediyl)dipropanoate in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium ethoxide is added portion-wise to the solution at room temperature.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by a suitable technique (e.g., TLC or GC-MS).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to protonate the resulting enolate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

G start Start: Diethyl 3,3'- (methylazanediyl)dipropanoate base_addition Base Addition (e.g., NaOEt in Ethanol) start->base_addition reflux Reflux base_addition->reflux workup Acidic Workup (HCl) reflux->workup extraction Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end End: 1-Methylpiperidine- 2,4-dione purification->end

Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While publicly available, detailed interpreted spectra are limited, the expected spectral features are outlined below based on the compound's structure. Chemical suppliers often provide access to NMR, IR, and MS data for this compound.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-methyl group (a singlet), and the three methylene groups of the piperidine ring. The methylene protons adjacent to the nitrogen and carbonyl groups will likely appear as complex multiplets due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the two distinct carbonyl carbons, the N-methyl carbon, and the three methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorption bands in the carbonyl stretching region (typically 1650-1750 cm⁻¹) corresponding to the two ketone groups. C-H stretching and bending vibrations for the methyl and methylene groups will also be present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (127.14 g/mol ). Fragmentation patterns would likely involve the loss of CO, as well as cleavage of the piperidine ring.

Stereochemistry

The core structure of this compound does not contain any chiral centers. Therefore, in its unsubstituted form, the molecule is achiral and does not exhibit stereoisomerism.

However, it is important to note that substitution on the piperidine ring at positions 3, 5, or 6 can introduce chirality, leading to the possibility of enantiomers and diastereomers. The stereochemical outcome of synthetic routes to substituted piperidine-2,4-diones is a critical consideration in drug development, as different stereoisomers can exhibit distinct pharmacological activities.

Biological Activity and Potential Applications

Piperidine and its derivatives are prevalent scaffolds in many biologically active compounds and pharmaceuticals.[4] Specifically, some piperidine-2,4-dione derivatives have been reported to possess potential anti-inflammatory and analgesic properties.[1]

The mechanism of action for these potential biological activities is not well-defined for this compound itself. It is hypothesized that such compounds may interact with enzymes or receptors involved in inflammatory pathways. However, without specific in-vitro or in-vivo studies on this compound, any discussion of its biological signaling pathways remains speculative. Further research is required to elucidate the specific molecular targets and mechanisms of action.

Logical Relationship of Potential Biological Investigation

The following diagram illustrates a logical workflow for investigating the potential anti-inflammatory properties of this compound.

G compound This compound in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytokine Release in Macrophages) in_vitro->cell_based in_vivo In Vivo Models (e.g., Animal Models of Inflammation) cell_based->in_vivo mechanism Mechanism of Action Studies in_vivo->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Caption: A logical workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a heterocyclic compound with a well-defined structure that can be synthesized through established methods such as the Dieckmann condensation. While the parent molecule is achiral, its derivatives hold potential for stereoisomerism, a critical factor in drug design. The reported potential for anti-inflammatory and analgesic activities suggests that this scaffold may be a valuable starting point for the development of novel therapeutic agents. However, a significant lack of detailed experimental data, particularly regarding its physicochemical properties, specific biological targets, and mechanism of action, highlights the need for further in-depth research to fully realize its potential in drug discovery and development.

References

Spectroscopic and Spectrometric Characterization of 1-Methylpiperidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1-Methylpiperidine-2,4-dione (CAS No: 118263-97-1). Due to the limited availability of public domain raw spectral data, this guide presents predicted spectroscopic data based on the known chemical structure. These predictions are valuable for substance identification, purity assessment, and as a reference for experimental work. The guide also details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted data for this compound. This data has been generated using computational models and established principles of spectroscopy and spectrometry.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6 - 3.8Triplet2HH-6
~3.1Singlet3HN-CH₃
~2.7 - 2.9Triplet2HH-5
~2.5Singlet2HH-3
Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmCarbon TypeAssignment
~208QuaternaryC-4 (Ketone C=O)
~169QuaternaryC-2 (Amide C=O)
~55PrimaryN-CH₃
~49SecondaryC-6
~40SecondaryC-3
~30SecondaryC-5
Table 3: Predicted FT-IR Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850Medium-StrongC-H stretch (alkane)
~1720StrongC=O stretch (ketone)
~1650StrongC=O stretch (amide)
~1460MediumCH₂ bend
~1250MediumC-N stretch
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
m/zRelative Intensity (%)Possible Fragment
12760[M]⁺ (Molecular Ion)
99100[M - CO]⁺
8440[M - HNCO]⁺
7080[C₄H₆O]⁺
5650[C₃H₄O]⁺
4290[C₂H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale to the TMS signal.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the probe to the carbon frequency.

  • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

  • Process the FID with an exponential window function and Fourier transform.

  • Phase the spectrum and reference the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

  • For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • For a direct insertion probe, place a small amount of the solid sample into a capillary tube.

Data Acquisition (EI-MS):

  • Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR and MS) Sample->Solid_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy (ATR) Solid_Sample->IR MS Mass Spectrometry (EI) Solid_Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation and Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further research and development.

The Biological Versatility of 1-Methylpiperidine-2,4-dione and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 1-Methylpiperidine-2,4-dione and its derivatives represent a privileged structural motif, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, with a focus on their potential as anticonvulsant, anti-inflammatory, cytotoxic, and antimicrobial agents. While specific data on this compound is limited, this review extrapolates from structurally related compounds to provide a thorough understanding of their therapeutic potential.

Core Biological Activities and Quantitative Data

Derivatives of the piperidine-2,4-dione core have been extensively studied for various pharmacological effects. The primary areas of investigation include anticonvulsant, anti-inflammatory, cytotoxic, and antimicrobial activities. The following tables summarize the available quantitative data for various derivatives, offering a comparative perspective on their potency.

Anticonvulsant Activity

The anticonvulsant properties of piperidine derivatives, particularly those with a dione or related functionality, are well-documented.[1] These compounds are typically evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[2] The primary mechanism of action for many of these compounds is believed to be the modulation of voltage-gated ion channels, including sodium and calcium channels.[3][4]

Compound/Derivative ClassAnimal ModelTestED50 (mg/kg)Reference
N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dioneRat (oral)MES20.78[5]
N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dioneMouse (i.p.)MES132.13[5]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMouseMES68.30[6]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMouse6 Hz28.20[6]
Anti-inflammatory and Analgesic Activity

The anti-inflammatory potential of piperidine derivatives has been explored through various mechanisms, including the antagonism of chemokine receptor 2 (CCR2) and the inhibition of pro-inflammatory cytokine production.[7] Some derivatives have also demonstrated analgesic properties.[6]

Compound/Derivative ClassBiological Target/AssayActivity/IC50Reference
Substituted dipiperidinesCCR2 antagonismNanomolar range[7]
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivativesFormalin test (analgesia)Significant reduction in pain response[6]
Cytotoxic Activity

The cytotoxic effects of piperidinone derivatives against various cancer cell lines have been investigated, suggesting their potential as anticancer agents.[8][9] The mechanism of action can involve intercalation with DNA and induction of apoptosis.[8]

Compound/Derivative ClassCell LineIC50 (µM)Reference
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivative (6a)OVCAR3 (Ovarian)-[8]
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivative (6a)CA46 (Burkitt's lymphoma)-[8]
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivative (6a)T47d (Breast)-[8]
3,5-bis(benzylidene)-4-piperidonesCa9-22 (Gingival carcinoma)Highly toxic[9]
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (Leukemia)1.62[10]
Antimicrobial Activity

Certain piperidin-4-one derivatives have been shown to possess antibacterial and antifungal properties.[11] The introduction of a thiosemicarbazone moiety, for instance, has been shown to enhance antifungal activity.[11]

Compound/Derivative ClassOrganismActivityReference
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus, E. coli, Bacillus subtilisGood antibacterial activity[11]
Thiosemicarbazone derivatives of piperidin-4-oneM. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicansSignificant antifungal activity[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives and related compounds.

Synthesis of Piperidine-2,4-dione Derivatives

A general method for the synthesis of substituted piperidin-4-ones involves the Mannich reaction.[11] This typically includes the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[11] Further derivatization, such as the reaction with thiosemicarbazide, can be performed to obtain compounds with enhanced biological activity.[11]

Anticonvulsant Screening

This test is a model for generalized tonic-clonic seizures.

  • Animals: Mice or rats are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or ear electrodes for a short duration (e.g., 0.2 seconds).

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as a measure of anticonvulsant activity.[2][5]

This test is a model for absence seizures.

  • Animals: Mice are typically used.

  • Compound Administration: Test compounds are administered i.p. or p.o. prior to the convulsant.

  • Induction of Seizure: A subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered to induce clonic seizures.

  • Endpoint: The ability of the compound to prevent or delay the onset of clonic seizures lasting for a specific duration (e.g., 5 seconds) is observed.[2][5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8][9]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity of piperidine-2,4-dione derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Piperidone Derivatives purification Purification & Characterization synthesis->purification anticonvulsant Anticonvulsant (MES, scPTZ) purification->anticonvulsant In vivo anti_inflammatory Anti-inflammatory (Cytokine assays) purification->anti_inflammatory In vitro/In vivo cytotoxicity Cytotoxicity (MTT Assay) purification->cytotoxicity In vitro data_analysis Determine ED50/IC50 SAR Studies anticonvulsant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of piperidone derivatives.

anticonvulsant_mechanism cluster_channel Neuronal Ion Channels cluster_effect Cellular Effect compound Piperidine-2,4-dione Derivative na_channel Voltage-Gated Na+ Channel compound->na_channel Modulates ca_channel Voltage-Gated Ca2+ Channel compound->ca_channel Modulates reduced_excitability Reduced Neuronal Excitability na_channel->reduced_excitability Leads to ca_channel->reduced_excitability Leads to anticonvulsant_effect Anticonvulsant Effect reduced_excitability->anticonvulsant_effect

Caption: Proposed mechanism of anticonvulsant action via ion channel modulation.

anti_inflammatory_pathway compound Piperidine Derivative ccr2 CCR2 Receptor compound->ccr2 Antagonizes cytokine_production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) compound->cytokine_production Inhibits inflammation Inflammation ccr2->inflammation Mediates cytokine_production->inflammation Promotes

Caption: Potential anti-inflammatory mechanisms of piperidine derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for drug discovery and development. The diverse biological activities, including anticonvulsant, anti-inflammatory, cytotoxic, and antimicrobial effects, highlight the therapeutic potential of this chemical class. While the existing data provides a strong foundation, further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action. Specifically, future studies should focus on the synthesis and evaluation of a broader range of derivatives, including systematic modifications to the core structure and substituents. In-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective therapeutic agents. The development of derivatives with improved pharmacokinetic and safety profiles will also be essential for their successful translation into clinical applications.

References

An In-depth Technical Guide to 1-Methylpiperidine-2,4-dione (CAS: 118263-97-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1-Methylpiperidine-2,4-dione. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Data

This compound is a heterocyclic organic compound with a piperidine ring system. The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
CAS Number 118263-97-1N/A
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
Melting Point 168-170 °CN/A
Boiling Point 240.5 ± 23.0 °C at 760 TorrN/A
Appearance Solid or crystalline substanceN/A
SMILES CN1C(=O)CC(C1)=ON/A
InChI Key FLHLLNQXQGRGBP-UHFFFAOYSA-NN/A

Synthesis and Analytical Protocols

The synthesis of this compound can be achieved through a Dieckmann cyclization, a well-established method for forming cyclic β-keto esters. This is followed by hydrolysis and decarboxylation to yield the desired dione.

Experimental Synthesis Protocol: Dieckmann Cyclization Route

This protocol is a representative method for the synthesis of this compound.

Materials:

  • N-Methyliminodiacetic acid dimethyl ester

  • Sodium methoxide

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Cyclization: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve N-Methyliminodiacetic acid dimethyl ester (1 equivalent) in anhydrous toluene.

  • Add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the base.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

  • Hydrolysis and Decarboxylation: To the crude product, add a solution of concentrated hydrochloric acid and heat the mixture at reflux for 2-4 hours to facilitate hydrolysis and decarboxylation.

  • Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL). The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow start N-Methyliminodiacetic acid dimethyl ester step1 Dieckmann Cyclization (Sodium methoxide, Toluene, Reflux) start->step1 intermediate Cyclic β-keto ester intermediate step1->intermediate step2 Hydrolysis & Decarboxylation (Conc. HCl, Reflux) intermediate->step2 end This compound step2->end

Synthetic workflow for this compound.
Analytical Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3): The proton NMR spectrum is expected to show characteristic signals for the methyl group and the three methylene groups of the piperidine ring. The chemical shifts (δ) would be approximately: 3.0-3.2 ppm (s, 3H, N-CH3), 2.5-2.8 ppm (m, 4H, -CH2-C=O), and 3.4-3.6 ppm (t, 2H, -N-CH2-). A 1H NMR spectrum for this compound is available in the literature.[1]

  • 13C NMR (100 MHz, CDCl3): The carbon NMR would display signals for the methyl carbon, the three methylene carbons, and the two carbonyl carbons.

2.2.2. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization synthesis Crude Product nmr NMR Spectroscopy (Structure Verification) synthesis->nmr hplc HPLC (Purity Assessment) synthesis->hplc ms Mass Spectrometry (Molecular Weight Confirmation) synthesis->ms

General analytical workflow for compound characterization.

Potential Biological and Pharmacological Relevance

Piperidine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2] The piperidine-2,4-dione core, in particular, is of interest due to its structural relationship to other pharmacologically active diones.

Potential Therapeutic Areas

While specific biological data for this compound is limited in publicly available literature, the broader class of piperidine derivatives has shown promise in several therapeutic areas:

  • Anti-inflammatory and Analgesic Effects: Some piperidine-containing compounds have demonstrated anti-inflammatory and pain-relieving properties.

  • Anticancer Activity: The piperidine scaffold is a component of numerous anticancer agents. Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • Central Nervous System (CNS) Activity: The piperidine ring is a common feature in drugs targeting the CNS.

Postulated Signaling Pathway Involvement

The biological activity of piperidine derivatives can be attributed to their interaction with various cellular targets. Based on the activities of related compounds, potential signaling pathways that could be modulated by this compound include:

  • Inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Apoptotic Pathways: Modulation of key proteins involved in programmed cell death, such as caspases and Bcl-2 family members.

  • Kinase Signaling: Piperidine-2,4-diones have been investigated as intermediates in the synthesis of kinase inhibitors.

Signaling_Pathway cluster_inflammation Inflammation cluster_cancer Cancer compound This compound (or derivative) cytokines Pro-inflammatory Cytokines compound->cytokines Inhibition cox COX Enzymes compound->cox Inhibition apoptosis Apoptosis Induction compound->apoptosis Modulation proliferation Cell Proliferation Inhibition compound->proliferation Modulation kinases Kinase Activity compound->kinases Inhibition

Postulated biological targets and pathways for piperidine-2,4-diones.

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery and development. Its straightforward synthesis and the established biological relevance of the piperidine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its pharmacological potential.

References

Potential Therapeutic Targets of 1-Methylpiperidine-2,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-2,4-dione is a heterocyclic organic compound with emerging interest in medicinal chemistry. While broad claims of its anti-inflammatory and analgesic properties exist, concrete evidence primarily points towards its activity as a modulator of platelet aggregation. This technical guide synthesizes the available scientific information regarding the potential therapeutic targets of this compound, with a focus on experimentally determined activities and proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, providing a clear overview of the current state of knowledge and highlighting areas for future investigation.

Introduction

This compound, also known as N-methyl-2,4-piperidinedione, is a small molecule featuring a piperidine ring functionalized with two carbonyl groups and a methyl group on the nitrogen atom.[1] Its structure suggests potential reactivity and capacity for interaction with biological macromolecules. While some commercial suppliers note its potential as a biologically active molecule with anti-inflammatory and analgesic properties, detailed scientific literature supporting these claims is sparse.[1] However, recent research has identified a specific, albeit weak, inhibitory activity against platelet aggregation, offering the first quantitative insight into its potential therapeutic applications.

Identified Biological Activity and Potential Therapeutic Targets

The most definitive evidence for the biological activity of this compound comes from a study investigating its effects on platelet function.

Inhibition of Platelet Aggregation

Research has shown that this compound can inhibit platelet aggregation.[2][3] This effect suggests a potential, though likely modest, role for this compound or its derivatives in the context of thrombosis and cardiovascular diseases.

The inhibitory potency of this compound on platelet aggregation has been quantified, as summarized in the table below.

CompoundBiological ActivityIC50 (mM)
This compoundPlatelet Aggregation Inhibition10.2 ± 0.5

Table 1: Quantitative analysis of the in vitro biological activity of this compound.[2][3]

Proposed Mechanism of Action: Cysteine Sulfenylation

The inhibitory effect of this compound on platelet aggregation is hypothesized to be linked to the modification of sulfenylated cysteine residues on key signaling proteins.[2][3] This proposed mechanism is based on its structural similarity to other carbon nucleophiles that have been shown to interact with and modify these oxidized cysteine residues.

In the context of dyslipidemia, oxidized low-density lipoprotein (oxLDL) can trigger a signaling cascade in platelets via the CD36 receptor. This signaling involves the generation of hydrogen peroxide (H₂O₂) and subsequent sulfenylation of cysteine residues on proteins such as Src family kinases (SFKs), leading to platelet activation. This compound is thought to intervene in this pathway by reacting with the sulfenylated cysteines, thereby attenuating the downstream signaling that leads to aggregation.

G cluster_0 Platelet oxLDL oxLDL CD36 CD36 Receptor oxLDL->CD36 Binds SFK Src Family Kinases (SFK) (Cys-SH) CD36->SFK Activates via H₂O₂ generation SFK_SOH Activated SFK (Cys-SOH) SFK->SFK_SOH Cysteine Sulfenylation Aggregation Platelet Aggregation SFK_SOH->Aggregation Promotes Modified_SFK Modified SFK (Inactive) SFK_SOH->Modified_SFK MPD This compound MPD->SFK_SOH Modifies MPD->Modified_SFK

Proposed mechanism of action for this compound.

Unsubstantiated Claims and Future Research Directions

Anti-inflammatory and Analgesic Properties

As previously mentioned, some sources claim that this compound possesses anti-inflammatory and analgesic properties.[1] However, at the time of this writing, there is a lack of publicly available, peer-reviewed scientific literature that provides quantitative data or detailed experimental evidence to substantiate these claims.

Future Research

The current body of evidence suggests that this compound is a weakly active compound. However, its core scaffold could serve as a starting point for the development of more potent and selective analogs. Future research could focus on:

  • Structural modifications: Synthesizing derivatives of this compound to improve its potency and selectivity for sulfenylated proteins.

  • Target identification: Utilizing proteomic approaches to identify the specific proteins that are modified by this compound in platelets and other cell types.

  • Validation of anti-inflammatory and analgesic effects: Conducting rigorous in vitro and in vivo studies to investigate the purported anti-inflammatory and analgesic activities of this compound.

Experimental Methodologies

The following section outlines the key experimental protocol for the assessment of platelet aggregation, as inferred from the available literature.

Platelet Aggregation Assay

Objective: To determine the effect of this compound on platelet aggregation in response to an agonist.

Materials:

  • Washed human platelets

  • This compound

  • Platelet agonist (e.g., oxidized LDL)

  • Platelet aggregometer

Procedure:

  • Prepare washed human platelets from whole blood.

  • Pre-incubate the platelet suspension with varying concentrations of this compound or vehicle control for a specified time at 37°C.

  • Initiate platelet aggregation by adding the agonist.

  • Monitor the change in light transmission using a platelet aggregometer over a defined period.

  • Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

G start Start prep_platelets Prepare Washed Human Platelets start->prep_platelets pre_incubation Pre-incubate Platelets with This compound prep_platelets->pre_incubation add_agonist Add Agonist (e.g., oxLDL) pre_incubation->add_agonist measure_aggregation Monitor Aggregation in Aggregometer add_agonist->measure_aggregation calculate_inhibition Calculate % Inhibition measure_aggregation->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for the platelet aggregation assay.

Conclusion

This compound is a compound with documented, albeit weak, inhibitory effects on platelet aggregation. The proposed mechanism of action involves the modification of sulfenylated cysteine residues, a pathway that is relevant to thrombosis in the context of dyslipidemia. While claims of anti-inflammatory and analgesic properties exist, they currently lack robust scientific validation. The available data suggests that this compound itself may not be a potent therapeutic agent, but its chemical scaffold could be a valuable starting point for the design of new drugs targeting redox-sensitive signaling pathways. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

Solubility and stability of 1-Methylpiperidine-2,4-dione in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Methylpiperidine-2,4-dione, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related compounds and established analytical methodologies to predict its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data. This guide is intended to be a foundational resource for professionals working with this compound in research and development settings.

Introduction

This compound is a cyclic organic compound featuring a piperidine ring with two carbonyl groups and a methyl group attached to the nitrogen atom.[1] Its structure, containing both polar (carbonyl groups) and non-polar (methyl group and hydrocarbon backbone) moieties, suggests a nuanced solubility profile. The presence of amide-like functionality within the ring also indicates potential susceptibility to degradation, particularly hydrolysis. Understanding the solubility and stability of this compound is critical for its effective use in chemical synthesis, formulation development, and pharmacological studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₉NO₂[1]
Molecular Weight127.14 g/mol [1]
AppearanceSolid or crystalline substance (predicted)[1]
CAS Number118263-97-1[1][2]

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Water, Ethanol, MethanolModerate to HighThe carbonyl groups can act as hydrogen bond acceptors.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), AcetoneHighFavorable dipole-dipole interactions are expected.
Non-polar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage and handling. The dione structure within the piperidine ring suggests potential susceptibility to hydrolysis, particularly under acidic or basic conditions, which could lead to ring-opening. The stability of related cyclic compounds, such as β-lactams, has been studied, and they are known to undergo degradation in aqueous solutions.[5][6][7][8]

Potential Degradation Pathways:

  • Hydrolysis: The amide-like bonds within the piperidine-2,4-dione ring may be susceptible to cleavage in the presence of water, which can be catalyzed by acid or base. This would result in ring-opening to form a carboxylic acid and an amine.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. Studies on similar heterocyclic amines have shown that methyl substitution can sometimes enhance the rate of thermal degradation.[9]

Table 3: Hypothetical Stability Data for this compound in an Aqueous Buffer (pH 7.4) at 37°C

Time (hours)Concentration (%) Remaining (Predicted)
0100
695
1290
2480
4865

Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

To obtain definitive quantitative data, the following experimental protocols are recommended.

Determination of Thermodynamic (Equilibrium) Solubility

This protocol is based on the widely accepted shake-flask method.[10][11]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow undissolved solids to settle.[10]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Determine the solubility in units such as mg/mL or mol/L.

Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solvent system.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Incubation: Aliquot the stock solution into multiple vials and store them under controlled conditions (e.g., specific temperature, pH, light exposure).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

  • Quenching (if necessary): Stop any further degradation by, for example, rapid freezing or addition of a quenching agent.

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the concentration of the compound as a function of time to determine the degradation kinetics and calculate parameters such as the half-life (t½).

Visualizations

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add excess solid to solvent equil Agitate at constant temp (24-48h) prep->equil Shake sep Settle undissolved solid equil->sep Stand filt Filter supernatant sep->filt Withdraw quant Quantify by HPLC/GC filt->quant Analyze

Caption: Workflow for Determining Equilibrium Solubility.

Potential Degradation Pathway of this compound

Degradation_Pathway compound This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) compound->hydrolysis product Ring-Opened Product (Carboxylic Acid and Amine) hydrolysis->product

Caption: Postulated Hydrolytic Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound based on its chemical structure and the properties of related compounds. While direct experimental data is currently lacking, the provided protocols offer a clear path for researchers to generate the necessary quantitative data. Such data will be invaluable for the successful application of this compound in drug development and other scientific endeavors. It is strongly recommended that experimental verification of the predicted properties be conducted prior to any significant application.

References

An In-depth Technical Guide to the Mechanism of Action of Piperidine-2,4-dione Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of piperidine-2,4-dione compounds, a class of molecules with significant therapeutic potential. This document details their primary mode of action, which involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase, leading to targeted protein degradation. Furthermore, it explores their influence on key inflammatory and oncogenic signaling pathways, namely NF-κB and STAT3. This guide is intended to be a valuable resource, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development in this area.

Core Mechanism: Cereblon-Mediated Protein Degradation

A significant number of biologically active piperidine-2,4-dione derivatives exert their effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4). This interaction is pivotal, as it repurposes the cellular ubiquitin-proteasome system to selectively degrade specific target proteins, often referred to as "neosubstrates." This mechanism is famously employed by immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which are structurally related to piperidine-2,4-diones.

The binding of a piperidine-2,4-dione compound to CRBN induces a conformational change in the substrate receptor, creating a novel binding surface. This new surface recruits specific proteins that are not endogenous substrates of CRBN. Once recruited, the target protein is polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome. Key neosubstrates identified for many CRBN-modulating compounds include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells, particularly in multiple myeloma.

Quantitative Analysis of CRBN Binding Affinity

The binding affinity of piperidine-2,4-dione compounds to CRBN is a critical determinant of their potency. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) in competitive binding assays.

Compound Class/DerivativeAssay TypeIC50 (µM)Reference
Phenyl-substituted isoindolinoneFluorescence Polarization>50[1]
Pyridine-substituted isoindolinoneFluorescence Polarization>50[1]
Piperidine-substituted isoindolinoneFluorescence Polarization~25[1]
Benzimidazole-based CRBN binderFluorescence Polarization~10[1]
Fluorinated benzamide derivative (8d)MicroScale Thermophoresis (MST)63 ± 16[2]
Lenalidomide Analog (YJ1b)TR-FRET0.206[3]
LenalidomideTR-FRET2.694[3]
Quantitative Analysis of Protein Degradation

The efficacy of these compounds is further assessed by their ability to induce the degradation of target proteins. The half-maximal degradation concentration (DC50) is a key parameter in these evaluations.

Compound/PROTACTarget ProteinCell LineDC50 (nM)Reference
LenalidomideIkarosU266~1000[4]
PomalidomideIkarosU266~100[4]
IberdomideIkarosB cells<10[5]
IberdomideAiolosB cells<10[5]

Modulation of Inflammatory and Oncogenic Signaling Pathways

Beyond targeted protein degradation, piperidine-containing compounds have been shown to modulate key signaling pathways implicated in inflammation and cancer, such as the NF-κB and STAT3 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers. Certain piperidine-containing compounds have demonstrated the ability to inhibit NF-κB activation. This inhibition can occur at various points in the pathway, including the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the active NF-κB dimers (p65/p50).

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is observed in numerous cancers and is associated with tumor progression and metastasis. Piperidine derivatives have been identified as inhibitors of STAT3 signaling, primarily by preventing the phosphorylation of STAT3 at Tyr705, a critical step for its dimerization, nuclear translocation, and DNA binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of piperidine-2,4-dione compounds.

Cereblon Binding Assay (Fluorescence Polarization)

This assay competitively determines the binding affinity of a test compound to CRBN.

Materials:

  • Purified recombinant CRBN protein

  • Fluorescently labeled CRBN ligand (e.g., FITC-thalidomide)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20)

  • Test piperidine-2,4-dione compounds

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the fluorescently labeled CRBN ligand at a fixed concentration (e.g., 10 nM).

  • Add the serially diluted test compound to the wells.

  • Initiate the binding reaction by adding a fixed concentration of purified CRBN protein (e.g., 50 nM).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ikaros and Aiolos Degradation Assay (Western Blot)

This protocol details the detection of target protein degradation in cells treated with piperidine-2,4-dione compounds.

Materials:

  • Cancer cell line (e.g., multiple myeloma cell line MM.1S)

  • Cell culture medium and supplements

  • Test piperidine-2,4-dione compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Ikaros, anti-Aiolos, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).

  • Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imager.

  • Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control. Plot the normalized protein levels against the logarithm of the test compound concentration to determine the DC50 value.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This in vivo model is used to assess the anti-inflammatory properties of test compounds.

Materials:

  • Rodents (e.g., Wistar rats or Swiss albino mice)

  • 1% Carrageenan solution in saline

  • Test piperidine-2,4-dione compounds formulated in a suitable vehicle

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, positive control, and test compound groups.

  • Administer the test compound or vehicle orally or intraperitoneally one hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control - Mean edema of treated) / Mean edema of control] x 100.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

CRBN_Mediated_Degradation CRBN-Mediated Protein Degradation Workflow cluster_workflow Experimental Workflow Compound Piperidine-2,4-dione Compound Ternary Ternary Complex Formation Compound->Ternary CRBN CRBN-E3 Ligase Complex CRBN->Ternary Target Target Protein (e.g., Ikaros/Aiolos) Target->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Apoptosis Apoptosis/ Anti-proliferative Effects Degradation->Apoptosis

Caption: CRBN-Mediated Protein Degradation Workflow.

NFkB_Inhibition Inhibition of NF-κB Signaling Pathway cluster_pathway NF-κB Signaling Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active Dimer) p_IkBa->p65_p50 Degradation Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Compound Piperidine-2,4-dione Compound Compound->IKK Inhibition

Caption: Inhibition of NF-κB Signaling Pathway.

STAT3_Inhibition Inhibition of STAT3 Signaling Pathway cluster_pathway STAT3 Signaling Cytokine Cytokine/Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p_STAT3 p-STAT3 (Tyr705) STAT3->p_STAT3 Dimer STAT3 Dimer p_STAT3->Dimer Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Compound Piperidine-2,4-dione Compound Compound->JAK Inhibition

Caption: Inhibition of STAT3 Signaling Pathway.

References

In silico prediction of 1-Methylpiperidine-2,4-dione properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Prediction of 1-Methylpiperidine-2,4-dione Properties

Abstract

In the landscape of modern drug discovery, the early assessment of a compound's pharmacological and safety profile is paramount. In silico computational methods provide a rapid, cost-effective, and ethically sound approach to predict the properties of novel chemical entities before their synthesis. This technical guide focuses on the theoretical in silico characterization of this compound (CAS: 118263-97-1), a heterocyclic compound with potential applications in medicinal chemistry.[1] By leveraging established computational models, we present a predicted profile of its physicochemical properties and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard computational evaluation process for a small molecule of interest.

Introduction to this compound

This compound is a cyclic organic compound featuring a piperidine ring with two carbonyl groups and a methyl group on the nitrogen atom.[1] Its molecular formula is C₆H₉NO₂, with a molecular weight of approximately 127.14 g/mol .[1] The presence of the piperidine scaffold is significant, as this motif is found in numerous biologically active compounds.[2] Similarly, the dione structure can be found in molecules with reported pharmacological activities, including antimicrobial and anticonvulsant properties.[2][3] Some sources suggest that this compound itself may possess anti-inflammatory and analgesic properties, making it a molecule of interest for further investigation.[1]

The progression of a compound from a "hit" to a marketable drug is often hindered by poor pharmacokinetic profiles or unforeseen toxicity.[4] In silico ADMET prediction tools are now integral to the early stages of drug development, allowing for the pre-emptive identification of potential liabilities and guiding lead optimization.[5][6]

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted properties of this compound. These values are representative of outputs from widely used computational platforms and models (e.g., SwissADME, admetSAR, ProTox-II) which utilize Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms.[4][7][8]

Physicochemical Properties

This table outlines the fundamental chemical properties that influence a drug's behavior in a biological system.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₆H₉NO₂Defines the elemental composition.
Molecular Weight 127.14 g/mol Affects diffusion and transport; lower weight is often favorable.
LogP (Octanol/Water) -0.5 to 0.5Measures lipophilicity; impacts solubility, permeability, and metabolism.
Water Solubility HighHigh solubility is crucial for absorption and formulation.
Topological Polar Surface Area (TPSA) ~46.6 ŲInfluences membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 0Affects binding affinity and solubility.
Hydrogen Bond Acceptors 2Affects binding affinity and solubility.
Rotatable Bonds 0Relates to conformational flexibility and binding entropy.
Predicted ADMET Profile

This section details the predicted journey of the compound through the body.

Table 2.2.1: Absorption

Parameter Predicted Outcome Implication
Human Intestinal Absorption (HIA) High Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability Moderate to High Suggests good potential for passive diffusion across the intestinal wall.[9]

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells, which is favorable for bioavailability. |

Table 2.2.2: Distribution

Parameter Predicted Outcome Implication
Blood-Brain Barrier (BBB) Penetration Yes The molecule may be able to cross into the central nervous system.

| Plasma Protein Binding (PPB) | Low | A high fraction of the drug is likely to be free in circulation to exert its effect. |

Table 2.2.3: Metabolism

Parameter Predicted Outcome Implication
CYP1A2 Inhibitor No Low risk of drug-drug interactions involving this key metabolic enzyme.
CYP2C9 Inhibitor No Low risk of drug-drug interactions involving this key metabolic enzyme.
CYP2C19 Inhibitor No Low risk of drug-drug interactions involving this key metabolic enzyme.
CYP2D6 Inhibitor No Low risk of drug-drug interactions involving this key metabolic enzyme.

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

Table 2.2.4: Toxicity

Parameter Predicted Outcome Implication
Ames Mutagenicity Non-mutagenic Low predicted risk of causing DNA mutations.
hERG Inhibition Low Risk Unlikely to cause drug-induced cardiotoxicity.
Hepatotoxicity Low Risk Low predicted risk of causing liver damage.
Oral Rat Acute Toxicity (LD₅₀) ~1500 mg/kg Predicted to be in Toxicity Class IV (Harmful if swallowed).

| Carcinogenicity | Non-carcinogen | Low predicted risk of causing cancer. |

Methodologies for In Silico Prediction

The data presented in Section 2 is generated using a standardized computational workflow. The following protocol outlines the general steps for predicting the properties of a small molecule using freely available web-based tools.

General Protocol for ADMET Prediction
  • Obtain the Chemical Structure: The first step is to acquire a machine-readable representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

    • SMILES for this compound: CN1CC(=O)CC(=O)C1

  • Select Prediction Servers: A variety of free web servers are available for academic and research use. It is often recommended to use a consensus approach, comparing results from multiple tools.[4]

    • Examples: SwissADME, admetSAR, ProTox-II, pkCSM.

  • Submit the Structure: Navigate to the selected web server. Most have a simple user interface where the user can paste the SMILES string or draw the molecule using a chemical editor.

  • Initiate Calculation: Start the prediction process. The server's backend algorithms will calculate a wide range of molecular descriptors and use pre-built models to predict physicochemical and ADMET properties.

  • Data Compilation and Interpretation: The results are typically presented in tables or as a visual "radar plot."

    • Compile the quantitative data (e.g., LogP, LD₅₀) and qualitative predictions (e.g., "High" HIA, "Non-mutagenic").

    • Interpret these results in the context of the intended therapeutic use. For example, BBB penetration is desirable for a CNS-acting drug but undesirable for a peripherally acting one.[4]

Visualizations of In Silico Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

In_Silico_Prediction_Workflow cluster_input 1. Input cluster_processing 2. Computational Analysis cluster_output 3. Output & Decision A Identify Target Molecule (this compound) B Obtain SMILES String 'CN1CC(=O)CC(=O)C1' A->B C Submit to ADMET Prediction Servers B->C D Calculate Physicochemical Properties (LogP, TPSA, etc.) C->D E Predict Pharmacokinetics (ADME Profile) C->E F Predict Toxicity (Mutagenicity, LD50, etc.) C->F G Compile Predicted Data into Tables D->G E->G F->G H Assess Drug-Likeness (e.g., Lipinski's Rule of Five) G->H J Go / No-Go Decision for Synthesis & In Vitro Testing G->J I Identify Potential Liabilities (e.g., Toxicity, Poor PK) H->I H->J I->J

Caption: General workflow for in silico property prediction of a chemical compound.

ADMET_Decision_Flowchart start Start: Predicted ADMET Profile absorption Good Absorption? (High HIA, Caco-2) start->absorption distribution Favorable Distribution? (Target-specific BBB, Low PPB) absorption->distribution Yes re_evaluate RE-EVALUATE Modify Structure absorption->re_evaluate No metabolism Stable Metabolism? (No major CYP inhibition) distribution->metabolism Yes distribution->re_evaluate No toxicity Acceptable Toxicity? (No Mutagenicity, High LD50) metabolism->toxicity Yes metabolism->re_evaluate No proceed PROCEED To In Vitro Testing toxicity->proceed Yes toxicity->re_evaluate No

Caption: Decision-making flowchart based on predicted ADMET properties.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Inflammatory Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Gene Pro-inflammatory Gene Expression TF->Gene Molecule 1-Methylpiperidine- 2,4-dione Molecule->Inhibition Inhibition->Kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling kinase by this compound.

Conclusion

The in silico analysis of this compound predicts a promising drug-like profile. Key predicted strengths include high intestinal absorption, favorable distribution characteristics with potential to cross the blood-brain barrier, a clean profile against major CYP450 enzymes, and a low risk for mutagenicity, cardiotoxicity, and hepatotoxicity. The predicted oral LD₅₀ places it in a category of compounds that are generally considered safe for initial investigation.

These computational predictions provide a strong rationale for the synthesis and subsequent in vitro and in vivo evaluation of this compound. The methodologies and workflows detailed in this guide serve as a template for the initial assessment of other novel compounds, underscoring the indispensable role of computational chemistry in accelerating the modern drug discovery pipeline.

References

The Ascendance of Piperidinediones: A Legacy of Discovery and Synthetic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide on the Discovery, Synthesis, and Therapeutic Evolution of Substituted Piperidinediones for Researchers, Scientists, and Drug Development Professionals.

The piperidine-2,6-dione, or glutarimide, core is a privileged scaffold in medicinal chemistry, most notoriously recognized in the tragic history of thalidomide but later redeemed through the discovery of its potent and specific biological activities.[1] This technical guide provides an in-depth exploration of the discovery and synthetic history of substituted piperidinediones, their evolution into powerful therapeutic agents, and the detailed methodologies that underpin their development.

A Serendipitous Discovery and a Reimagined Purpose

The story of substituted piperidinediones is inextricably linked with thalidomide. Initially marketed in the 1950s as a sedative, its devastating teratogenic effects led to its withdrawal.[1] Decades later, a renaissance in thalidomide research revealed its potent anti-inflammatory and anti-angiogenic properties, leading to its approval for treating erythema nodosum leprosum and multiple myeloma.[1] This revival spurred the development of analogs with improved potency and safety profiles, namely lenalidomide and pomalidomide.

The seminal breakthrough in understanding the mechanism of these immunomodulatory drugs (IMiDs®) came with the identification of Cereblon (CRBN) as their primary molecular target. CRBN is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of IMiDs to CRBN allosterically modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family transcription factors IKZF1 and IKZF3. This targeted protein degradation is central to the anti-proliferative and immunomodulatory effects of these drugs.

The CRBN Signaling Pathway: A Visual Representation

The interaction of substituted piperidinediones with the CRBN E3 ligase complex initiates a cascade of events culminating in targeted protein degradation. The following diagram illustrates this key signaling pathway.

CRBN_Signaling_Pathway cluster_CRL4_Complex CRL4^CRBN^ E3 Ubiquitin Ligase Complex CUL4 Cullin-4A DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN Cereblon (CRBN) DDB1->CRBN IKZF1_3 IKZF1/IKZF3 (Neo-substrates) CRBN->IKZF1_3 Recruitment IMiD Piperidinedione (e.g., Lenalidomide) IMiD->CRBN Binding Proteasome Proteasome IKZF1_3->Proteasome Targeting Ub Ubiquitin Ub->IKZF1_3 Ubiquitination Degradation Degradation Proteasome->Degradation Leads to Downstream Downstream Effects (e.g., Anti-proliferative, Immunomodulatory) Degradation->Downstream

Caption: CRBN signaling pathway initiated by piperidinedione binding.

Synthetic History: From Classical Methods to Modern Innovations

The synthesis of the piperidinedione core and its derivatives has evolved significantly over the years. Early methods often relied on the cyclization of glutaric acid derivatives. Modern synthetic chemistry has introduced more sophisticated and efficient strategies, including catalytic and enantioselective methods.

General Synthetic Workflow

A generalized workflow for the synthesis and evaluation of novel substituted piperidinediones is depicted below. This iterative process involves initial synthesis, in vitro screening, and subsequent optimization based on structure-activity relationships (SAR).

Synthetic_Workflow Start Starting Materials (e.g., Substituted Glutaric Anhydrides, Amines) Synthesis Chemical Synthesis (e.g., Cyclization, Substitution Reactions) Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Screening (e.g., CRBN Binding Assays, Cell Proliferation Assays) Purification->Screening Data Data Analysis (e.g., IC50 Determination, SAR Analysis) Screening->Data Optimization Lead Optimization (Iterative Redesign and Synthesis) Data->Optimization Optimization->Synthesis Feedback Loop Preclinical Preclinical Development Optimization->Preclinical Candidate Selection

Caption: General workflow for substituted piperidinedione drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent substituted piperidinediones, including their binding affinities to Cereblon and their anti-proliferative activity against various cancer cell lines.

Table 1: Cereblon Binding Affinity of Substituted Piperidinediones

CompoundBinding AssayKd (nM)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~180[2]
LenalidomideSurface Plasmon Resonance (SPR)~250[2]
PomalidomideIsothermal Titration Calorimetry (ITC)~30[2]

Table 2: Anti-proliferative Activity (IC50) of Substituted Piperidinediones

CompoundCell LineCancer TypeIC50 (µM)Reference
Thalidomide AnalogCapan-1Pancreatic Adenocarcinoma1.4[3]
Tetramethylpiperidine-substituted phenazine (B3962)Multiple Cancer Cell LinesVarious0.36 (mean)[4]
Tetramethylpiperidine-substituted phenazine (B4126)Multiple Cancer Cell LinesVarious0.47 (mean)[4]
Tetramethylpiperidine-substituted phenazine (B4125)Multiple Cancer Cell LinesVarious0.48 (mean)[4]
Hydrazone DerivativeHCT-116Colon Cancer1.9[3]
Hydrazone DerivativeHepG2Hepatocellular Carcinoma3.8[3]
Pyridine DerivativeA-549Lung Carcinoma5.988[5]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key substituted piperidinediones and for a crucial binding assay.

Synthesis of Thalidomide

Step 1: Synthesis of N-Phthaloyl-DL-glutamic Acid [6]

  • A solution of phthalic anhydride (149.5 g, 1.0 mol), L-glutamic acid (147.4 g, 1.0 mol), and pyridine (375 mL) is prepared in a round-bottomed flask.

  • The mixture is heated to 115 °C for 1.5 hours with stirring.

  • After cooling to 75 °C, ice-cold water (1000 mL) is added with stirring.

  • The mixture is acidified with 6 N HCl to a pH of 1.2 and stirring is continued at 10–15 °C for 2 hours.

  • The resulting precipitate is filtered and washed with cold water to yield N-phthaloyl-DL-glutamic acid.

Step 2: Synthesis of Thalidomide [6]

  • A mixture of N-phthaloyl-DL-glutamic acid (233 g, 0.8 mol), ammonium acetate (256 g, 2.8 mol), and diphenyl ether (200 mL) is added to a round-bottomed flask.

  • The temperature is raised to 170–175 °C and maintained for 45 minutes with stirring.

  • The reaction is cooled to 90 °C, and ice-cold water (600 mL) is added.

  • After stirring for 20 minutes, the mixture is maintained at 5–10 °C for 1 hour.

  • The solid product is separated by filtration and washed with cool water to yield thalidomide.

Synthesis of Lenalidomide

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione [7]

  • To a solution of 2-bromomethyl-3-nitrobenzoic acid methyl ester (99.9 g) in tetrahydrofuran (500 mL), add 3-amino-2,6-piperidinedione hydrochloride (50.0 g) and sodium carbonate (96.6 g).

  • The mixture is heated to reflux, and the reaction progress is monitored by HPLC.

  • Upon completion, the reaction solution is cooled to room temperature and poured into purified water (2 L).

  • The mixture is stirred at room temperature for 1 hour, and the precipitate is collected by filtration.

  • The filter cake is washed with a mixture of ethanol and purified water, followed by ethanol, and then dried to yield the intermediate.

Step 2: Catalytic Hydrogenation to Lenalidomide [7]

  • The intermediate from the previous step is dissolved in a mixed solvent of an organic solvent and water.

  • Catalytic hydrogenation is carried out in the presence of palladium on carbon (Pd/C) to reduce the nitro group.

  • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization to afford lenalidomide.

Synthesis of Pomalidomide
  • A suspension of 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate (40.0 g, 170.8 mmol), anhydrous sodium acetate (28.4 g, 342.0 mmol), and 3-aminopiperidine-2,6-dione (28.1 g, 170.7 mmol) in acetonitrile (800 cm³) is heated to reflux for 4 hours.[8]

  • The reaction mixture is concentrated in vacuo to approximately 40 cm³.[8]

  • Distilled water (800 cm³) is added to the residue, and the mixture is stirred at room temperature for 30 minutes.[8]

  • The crystalline product is filtered, washed with distilled water, and dried under vacuum to yield pomalidomide.[8]

Cereblon Binding Assay (Fluorescence Polarization)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled thalidomide analog from purified recombinant CRBN.[9]

  • Assay Setup: A solution containing purified recombinant CRBN and a fluorescently labeled thalidomide analog (tracer) is prepared in an appropriate assay buffer.

  • Competition: Increasing concentrations of the unlabeled test compound are added to the CRBN-tracer solution in a microtiter plate. Pomalidomide is typically used as a positive control.[9]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Measurement: The fluorescence polarization (FP) signal is measured using a microplate reader. A decrease in the FP signal indicates displacement of the tracer by the test compound.

  • Data Analysis: The data is plotted as FP signal versus test compound concentration, and the IC50 value is determined by fitting the data to a suitable dose-response curve.

Conclusion

The journey of substituted piperidinediones from a cautionary tale to a cornerstone of modern therapeutics is a testament to the power of scientific inquiry and innovation. The glutarimide scaffold continues to be a fertile ground for the development of novel therapies, particularly in the burgeoning field of targeted protein degradation. The synthetic methodologies and analytical techniques detailed in this guide provide a foundation for researchers and drug developers to build upon this remarkable legacy.

References

Methodological & Application

Synthesis of 1-Methylpiperidine-2,4-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the synthesis of 1-Methylpiperidine-2,4-dione, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The synthesis is based on a two-step process involving the formation of a diester precursor followed by an intramolecular Dieckmann condensation.

Overview of Synthetic Approach

The synthesis of this compound can be efficiently achieved through a two-stage process. The initial step involves the synthesis of a key intermediate, a diester, which is then subjected to an intramolecular Dieckmann condensation to yield the target piperidine-2,4-dione ring system.

Stage 1: Synthesis of the Diester Precursor

The precursor, diethyl 3-(methoxycarbonylmethyl-methyl-amino)propionate, is synthesized via a Michael addition of N-methylglycine methyl ester to ethyl acrylate. This reaction creates the carbon backbone and incorporates the necessary ester functionalities for the subsequent cyclization.

Stage 2: Dieckmann Condensation

The synthesized diester undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide. This reaction, known as the Dieckmann condensation, forms the six-membered piperidine ring and a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the representative synthesis protocol of this compound.

StepReactionReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1Michael AdditionN-methylglycine methyl ester, Ethyl acrylateMethanol25 (Room Temp.)24~85
2Dieckmann Condensation & DecarboxylationDiethyl 3-(methoxycarbonylmethyl-methyl-amino)propionateSodium ethoxide, Toluene, HCl (aq)110 (Reflux)6~70

Experimental Protocols

Materials and Methods

  • N-methylglycine methyl ester

  • Ethyl acrylate

  • Methanol

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Sodium bicarbonate

  • Magnesium sulfate, anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Protocol 1: Synthesis of Diethyl 3-(methoxycarbonylmethyl-methyl-amino)propionate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylglycine methyl ester (1 equivalent) in methanol.

  • Addition of Reactant: To the stirring solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil is the desired diester, which can be used in the next step without further purification. A typical yield for this reaction is approximately 85%.

Protocol 2: Synthesis of this compound via Dieckmann Condensation
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous toluene.

  • Addition of Diester: Heat the suspension to reflux. Add a solution of diethyl 3-(methoxycarbonylmethyl-methyl-amino)propionate (1 equivalent) in anhydrous toluene dropwise to the refluxing mixture over 1 hour.

  • Cyclization: Continue to reflux the reaction mixture for an additional 4 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture to room temperature and pour it onto a mixture of ice and concentrated hydrochloric acid. Heat the acidic mixture to reflux for 1 hour to effect decarboxylation.

  • Workup: Cool the mixture and separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound as a solid. The expected yield is around 70%.

Visualizations

Synthesis_Workflow cluster_precursor Stage 1: Precursor Synthesis cluster_cyclization Stage 2: Cyclization and Product Formation start N-methylglycine methyl ester + Ethyl acrylate step1 Michael Addition (Methanol, RT, 24h) start->step1 Reactants precursor Diethyl 3-(methoxycarbonylmethyl- methyl-amino)propionate step1->precursor Product step2 Dieckmann Condensation (NaOEt, Toluene, Reflux, 4h) precursor->step2 step3 Hydrolysis & Decarboxylation (HCl, Reflux, 1h) step2->step3 product This compound step3->product Final Product Signaling_Pathway A N-Methylglycine methyl ester C Diester Intermediate A->C Michael Addition B Ethyl acrylate B->C D β-Keto Ester Intermediate C->D Dieckmann Condensation E This compound D->E Hydrolysis & Decarboxylation

Application Notes and Protocols: 1-Methylpiperidine-2,4-dione as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperidine-2,4-dione moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a piperidine ring with two carbonyl groups, provide a versatile platform for the synthesis of diverse derivatives with a wide range of biological activities.[1][2][3][4][5][6] This document provides detailed application notes on the therapeutic potential of this scaffold, along with comprehensive protocols for the synthesis of its derivatives and their evaluation in relevant biological assays.

Applications in Medicinal Chemistry

The this compound scaffold and its analogues have shown promise in several therapeutic areas, primarily in the development of novel anticancer and neuroprotective agents.

Anticancer Activity

Derivatives of the piperidine-2,4-dione core have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.[7][8][9][10] The dione structure allows for modifications that can enhance potency and selectivity for specific cancer targets. Several studies have reported the synthesis of piperidinone derivatives with potent anti-proliferative activities.[11]

Neuroprotective Effects

The piperidine scaffold is a common feature in many neuroactive compounds. Derivatives of this compound are being explored for their potential in treating neurodegenerative diseases.[12][13][14][15] Their proposed mechanisms of action include the modulation of neurotransmitter systems and the protection of neurons from oxidative stress and excitotoxicity.

Quantitative Data

The following tables summarize the biological activity of various piperidine and piperidinone derivatives, highlighting their potential as therapeutic agents. While specific data for this compound derivatives are emerging, the data presented for related structures underscore the potential of this scaffold.

Table 1: Anticancer Activity of Piperidinone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A MCF-7 (Breast)7.78[16]
HCT116 (Colon)5.77[16]
HepG2 (Liver)8.82[16]
Compound B MCF-7 (Breast)8.15[16]
HCT116 (Colon)7.11[16]
HepG2 (Liver)8.99[16]
Compound 6h AsPC-1 (Pancreatic)6 ± 0.85[17]
SW1990 (Pancreatic)6 ± 0.85[17]
Compound 3a A549 (Lung)5.988 ± 0.12[18]
Compound 1 HCT116 (Colon)22.4[19]
Compound 2 HCT116 (Colon)0.34[19]

Table 2: Neuroprotective Activity of Piperidine Derivatives

Compound IDAssayEC50/IC50 (µM)EffectReference
Compound 4 OGD/R-induced neuronal injury>3.125Neuroprotective[14]
HJ105 Aβ1-42-induced neurotoxicityNot specifiedNeuroprotective[15]
Compound A10 Glutamate-induced neurotoxicity>0.1Neuroprotective[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the evaluation of its derivatives for anticancer activity.

Synthesis of this compound via Dieckmann Condensation

This protocol describes a general procedure for the synthesis of the this compound scaffold using an intramolecular Dieckmann condensation.[4][5]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Diethyl N-methyliminodiacetate cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis and Decarboxylation A Methylamine E Diethyl N-methyliminodiacetate A->E B Ethyl chloroacetate B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Diethyl N-methyliminodiacetate I Intermediate β-keto ester F->I G Strong Base (e.g., NaH) G->I H Anhydrous Solvent (e.g., Toluene) H->I J Intermediate β-keto ester M This compound J->M K Aqueous Acid (e.g., HCl) K->M L Heat L->M

Caption: Synthetic workflow for this compound.

Materials:

  • Methylamine

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of Diethyl N-methyliminodiacetate:

    • In a round-bottom flask, dissolve methylamine in acetonitrile.

    • Add potassium carbonate to the solution.

    • Slowly add ethyl chloroacetate dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain diethyl N-methyliminodiacetate.

  • Dieckmann Condensation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous toluene.

    • Heat the mixture to reflux and add a solution of diethyl N-methyliminodiacetate in anhydrous toluene dropwise over 2 hours.

    • Continue to reflux for an additional 4 hours.

    • Cool the reaction mixture to room temperature and cautiously quench with a small amount of ethanol followed by water.

  • Hydrolysis and Decarboxylation:

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify with concentrated hydrochloric acid to pH 1-2.

    • Heat the acidic solution to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

    • Cool the solution and extract with diethyl ether.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[20][21][22][23]

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the procedure for determining the cytotoxicity of this compound derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][24][25]

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I

Caption: Workflow of the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 15 minutes to 4 hours at room temperature, protected from light, with gentle shaking.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Analysis

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer. Many anticancer agents exert their effects by inhibiting this pathway. Western blotting is a common technique used to assess the phosphorylation status of key proteins in this pathway, such as PI3K and Akt, to determine the effect of a compound.[1][8][9][10][24][26][27][28][29][30][31][32][33]

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Compound This compound Derivative Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

Protocol: Western Blot Analysis of PI3K/Akt Pathway

This protocol provides a general method for analyzing the phosphorylation status of PI3K and Akt in cancer cells treated with a this compound derivative.[1][26][27][30]

Materials:

  • Cancer cells and culture reagents

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound as described in the MTT assay protocol.

    • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

This document is intended for research purposes only and should be used by qualified professionals. All experiments should be conducted in accordance with institutional safety guidelines.

References

Derivatisierung von 1-Methylpiperidin-2,4-dion zur Synthese neuartiger Verbindungen: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument enthält detaillierte Anwendungshinweise und experimentelle Protokolle für die Derivatisierung von 1-Methylpiperidin-2,4-dion, einem vielseitigen Baustein für die Synthese neuartiger heterozyklischer Verbindungen. Die hier beschriebenen Methoden bieten Wege zur Erzeugung von Molekülbibliotheken für das Screening auf biologische Aktivität, insbesondere in den Bereichen Onkologie und antimikrobielle Forschung.

Anwendungshinweise

Der 1-Methylpiperidin-2,4-dion-Kern ist aufgrund seiner reaktiven Dicarbonyl-Funktionalität und des Piperidin-Rings, einem in vielen Pharmazeutika vorkommenden Strukturelement, von erheblichem Interesse für die medizinische Chemie.[1][2] Die Derivatisierung an der aktiven Methylengruppe zwischen den beiden Carbonylgruppen sowie die Kondensation an den Carbonylgruppen selbst ermöglichen die Synthese einer breiten Palette von substituierten Piperidinderivaten.

Potenzielle therapeutische Anwendungen:

  • Antikrebs-Wirkstoffe: Piperidin-Derivate sind dafür bekannt, verschiedene Signalwege zu modulieren, die bei Krebs eine Rolle spielen, darunter die PI3K/Akt- und MAPK-Signalwege.[3][4][5] Die Synthese von Derivaten von 1-Methylpiperidin-2,4-dion könnte zu neuen Inhibitoren dieser Wege führen, die das Zellwachstum, die Proliferation und das Überleben von Krebszellen regulieren.[1][6]

  • Antimikrobielle Wirkstoffe: Das Piperidin-Gerüst ist in vielen antimikrobiellen Verbindungen enthalten.[7] Die Funktionalisierung von 1-Methylpiperidin-2,4-dion kann zu neuartigen Molekülen mit Aktivität gegen ein breites Spektrum von bakteriellen und fungiziden Krankheitserregern führen.[8]

Die in diesem Handbuch beschriebenen Protokolle ermöglichen die systematische Erforschung des chemischen Raums um das 1-Methylpiperidin-2,4-dion-Gerüst und die Identifizierung von Leitstrukturen mit vielversprechenden pharmakologischen Eigenschaften.

Signalwege von Interesse

Die Derivate von 1-Methylpiperidin-2,4-dion könnten potenziell wichtige zelluläre Signalwege beeinflussen, die bei Krankheiten wie Krebs fehlreguliert sind.

PI3K_Akt_Signaling_Pathway receptor Rezeptor- Tyrosinkinase pi3k PI3K receptor->pi3k aktiviert pip3 PIP3 pi3k->pip3 phosphoryliert pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt phosphoryliert downstream Downstream-Effektoren (Zellüberleben, Proliferation) akt->downstream inhibitor Piperidin- Derivat inhibitor->akt hemmt

Abbildung 1: Der PI3K/Akt-Signalweg und der potenzielle Eingriffspunkt für Piperidin-Derivate.

MAPK_Signaling_Pathway growth_factor Wachstumsfaktor receptor Rezeptor growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transkriptionsfaktoren (Zellproliferation, Differenzierung) erk->transcription inhibitor Piperidin- Derivat inhibitor->erk hemmt

Abbildung 2: Der MAPK-Signalweg, ein weiteres potenzielles Ziel für Piperidin-basierte Inhibitoren.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese verschiedener Klassen von Derivaten aus 1-Methylpiperidin-2,4-dion.

Protokoll 1: Knoevenagel-Kondensation zur Synthese von 3-Aryliden-1-methylpiperidin-2,4-dionen

Diese Reaktion führt zur Bildung einer Kohlenstoff-Kohlenstoff-Doppelbindung an der C3-Position des Piperidin-Rings.

Knoevenagel_Condensation_Workflow start 1. Reagenzien mischen (Dion, Aldehyd, Katalysator in Lösungsmittel) reflux 2. Rückflusskochen (1-4 Stunden) start->reflux monitoring 3. Reaktions- überwachung (DC) reflux->monitoring workup 4. Wässrige Aufarbeitung (Extraktion, Waschen) monitoring->workup purification 5. Reinigung (Kristallisation) workup->purification product Produkt purification->product

Abbildung 3: Allgemeiner Arbeitsablauf für die Knoevenagel-Kondensation.

Materialien:

  • 1-Methylpiperidin-2,4-dion

  • Aromatischer Aldehyd (z.B. Benzaldehyd, 4-Chlorbenzaldehyd)

  • Piperidin (Katalysator)

  • Toluol oder Benzol (Lösungsmittel)

  • Salzsäure (1 M)

  • Gesättigte Natriumbicarbonatlösung

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat oder Natriumsulfat

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizquelle, Scheidetrichter

Verfahren:

  • In einem 50-mL-Rundkolben werden 1-Methylpiperidin-2,4-dion (1,0 Äq.), der entsprechende aromatische Aldehyd (1,0 Äq.) und Toluol (ca. 10 mL pro mmol Dion) vorgelegt.

  • Piperidin (0,1 Äq.) wird als Katalysator zugegeben.

  • Die Reaktionsmischung wird unter Rühren zum Rückfluss erhitzt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.[9]

  • Nach vollständigem Umsatz (typischerweise 1-4 Stunden) wird die Mischung auf Raumtemperatur abgekühlt.[9]

  • Die organische Phase wird in einem Scheidetrichter nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole gewaschen.

  • Die organische Schicht wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Umkristallisation (z.B. aus Ethanol) gereinigt.

AldehydProduktAusbeute (%)Schmelzpunkt (°C)¹H-NMR (CDCl₃, δ ppm)
Benzaldehyd3-Benzyliden-1-methylpiperidin-2,4-dion85145-1477.85 (s, 1H), 7.40-7.55 (m, 5H), 3.80 (t, 2H), 3.10 (s, 3H), 2.75 (t, 2H)
4-Chlorbenzaldehyd3-(4-Chlorbenzyliden)-1-methylpiperidin-2,4-dion92168-1707.80 (s, 1H), 7.45 (d, 2H), 7.35 (d, 2H), 3.82 (t, 2H), 3.11 (s, 3H), 2.76 (t, 2H)

Tabelle 1: Repräsentative quantitative Daten für die Knoevenagel-Kondensation.

Protokoll 2: Synthese von 3-Amino-1-methyl-5,6-dihydropyridin-2(1H)-onen (Enaminone)

Diese Reaktion führt zur Bildung eines Enaminons durch Kondensation mit einem primären oder sekundären Amin an der C4-Carbonylgruppe.

Materialien:

  • 1-Methylpiperidin-2,4-dion

  • Primäres oder sekundäres Amin (z.B. Anilin, Morpholin)

  • Cersulfat (Ce(SO₄)₂) oder ein anderer Lewis-Säure-Katalysator (optional)

  • Wasser oder Ethanol (Lösungsmittel)

  • Rundkolben, Magnetrührer

Verfahren:

  • 1-Methylpiperidin-2,4-dion (1,0 Äq.) und das entsprechende Amin (1,1 Äq.) werden in Wasser oder Ethanol gelöst.

  • Optional kann eine katalytische Menge Cersulfat zugegeben werden, um die Reaktion zu beschleunigen.[10]

  • Die Mischung wird bei Raumtemperatur für 2-6 Stunden gerührt.

  • Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Wenn das Produkt ein Feststoff ist, kann es durch Filtration isoliert und mit einem kalten Lösungsmittel gewaschen werden. Andernfalls wird eine wässrige Aufarbeitung mit anschließender Extraktion mit einem organischen Lösungsmittel (z.B. Ethylacetat) durchgeführt.

  • Die Reinigung erfolgt durch Säulenchromatographie oder Umkristallisation.

AminProduktAusbeute (%)Schmelzpunkt (°C)MS (ESI+) m/z
Anilin1-Methyl-3-(phenylamino)-5,6-dihydropyridin-2(1H)-on78121-123203.1 [M+H]⁺
Morpholin1-Methyl-3-morpholino-5,6-dihydropyridin-2(1H)-on8898-100197.1 [M+H]⁺

Tabelle 2: Repräsentative quantitative Daten für die Enaminon-Synthese.

Protokoll 3: Synthese von Pyrazol-fusionierten Piperidinen

Diese Reaktion erzeugt ein bizyklisches System durch Kondensation mit Hydrazin-Derivaten.

Materialien:

  • 1-Methylpiperidin-2,4-dion

  • Hydrazinhydrat oder Phenylhydrazin

  • Ethanol (Lösungsmittel)

  • Essigsäure (katalytisch)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizquelle

Verfahren:

  • 1-Methylpiperidin-2,4-dion (1,0 Äq.) und das Hydrazin-Derivat (1,1 Äq.) werden in Ethanol gelöst.

  • Einige Tropfen Eisessig werden als Katalysator zugegeben.

  • Die Mischung wird für 4-8 Stunden unter Rückfluss erhitzt.[11]

  • Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Abkühlen auf Raumtemperatur fällt das Produkt oft als Feststoff aus und kann abfiltriert werden.

  • Das Filtrat kann eingeengt werden, um eine zweite Fraktion des Produkts zu erhalten.

  • Das Rohprodukt wird durch Umkristallisation aus Ethanol gereinigt.

Hydrazin-DerivatProduktAusbeute (%)Schmelzpunkt (°C)¹³C-NMR (DMSO-d₆, δ ppm)
Hydrazinhydrat2-Methyl-2,5,6,7-tetrahydro-4H-pyrazolo[3,4-c]pyridin-4-on75210-212165.2, 158.1, 140.3, 98.5, 48.7, 42.1, 21.5
Phenylhydrazin2-Methyl-6-phenyl-2,5,6,7-tetrahydro-4H-pyrazolo[3,4-c]pyridin-4-on82185-187165.4, 157.8, 142.1, 138.5, 129.2, 125.8, 120.1, 99.2, 48.9, 42.3, 21.7

Tabelle 3: Repräsentative quantitative Daten für die Synthese von Pyrazol-fusionierten Piperidinen.

Protokoll 4: Synthese von Isoxazol-fusionierten Piperidinen

Diese Reaktion führt zur Bildung eines Isoxazol-Rings durch Cyclokondensation mit Hydroxylamin.

Heterocycle_Synthesis_Workflow cluster_0 Schritt 1: Kondensation cluster_1 Schritt 2: Cyclisierung cluster_2 Produkt dione 1-Methylpiperidin-2,4-dion intermediate Intermediat (Hydrazon/Oxim) dione->intermediate reagent Hydrazin oder Hydroxylamin reagent->intermediate cyclization Intramolekulare Cyclisierung (unter Hitze) intermediate->cyclization product Pyrazol- oder Isoxazol-fusioniertes Piperidin cyclization->product

References

Application Notes & Protocols for the Quantification of 1-Methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylpiperidine-2,4-dione is a heterocyclic compound belonging to the piperidine class.[1][2] Piperidine and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[3][4] Accurate and precise quantification of such compounds is crucial for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique. While specific literature on the quantitative analysis of this compound is limited, the methodologies presented here are based on established analytical principles for similar piperidine derivatives and related compounds.[5][6][7]

I. Analytical Method Overview

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound. This technique is selected for its robustness, sensitivity, and common availability in analytical laboratories.

Principle: The method involves separating this compound from other sample components on a C18 stationary phase. The separation is achieved by passing a mobile phase of acetonitrile and water with a suitable buffer through the column. Quantification is performed by detecting the analyte's UV absorbance at a specific wavelength and comparing the peak area to a calibration curve prepared with known standards.

II. Experimental Protocols

A. Materials and Reagents
  • This compound reference standard (Purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

B. Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil C18).[5]

  • Data acquisition and processing software.

C. Preparation of Solutions

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

3. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

D. HPLC Method Parameters

The following HPLC parameters are proposed as a starting point and may require optimization:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 68:32 v/v) with 0.1% Phosphoric Acid[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of the analyte (typically between 210-250 nm for similar structures)
Run Time 10 minutes (or until the analyte has eluted and the baseline is stable)
E. Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

III. Data Presentation

The following tables summarize hypothetical quantitative data for the proposed HPLC method for this compound, based on typical performance for similar analytical methods.[5][7]

Table 1: Linearity and Range

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Precision

Concentration (µg/mL)Repeatability (RSD%) (n=6)Intermediate Precision (RSD%) (n=6)
Low QC (5 µg/mL) < 2.0%< 3.0%
Mid QC (50 µg/mL) < 2.0%< 3.0%
High QC (90 µg/mL) < 2.0%< 3.0%

Table 3: Accuracy (Spike/Recovery)

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL)Recovery (%)RSD (%)
Low 54.9599.0< 2.0
Medium 5050.5101.0< 2.0
High 9089.199.0< 2.0

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

IV. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC method.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Stock and Working Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_sample Prepare Sample Solution injection Inject Standards and Samples prep_sample->injection prep_mobile_phase Prepare Mobile Phase instrument_setup Instrument Setup (Column, Mobile Phase, Flow Rate, etc.) prep_mobile_phase->instrument_setup instrument_setup->system_suitability system_suitability->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the quantification of this compound by HPLC.

V. Alternative and Complementary Techniques

For higher sensitivity and selectivity, especially in complex matrices such as biological samples, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) could be employed.

  • GC-MS: This technique is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the chromatographic properties of this compound. GC-MS provides excellent separation and structural information from the mass spectrum.[8][9]

  • LC-MS/MS: This is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. It is particularly useful for quantifying low levels of the analyte in complex mixtures and is a gold standard in bioanalytical studies.[7][10]

The choice of analytical technique will depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the availability of instrumentation.

VI. Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound. Proper method validation is essential to ensure the accuracy and precision of the results. For more demanding applications requiring higher sensitivity or selectivity, the use of mass spectrometry-based methods such as GC-MS or LC-MS/MS should be considered.

References

Application Notes and Protocols: 1-Methylpiperidine-2,4-dione as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring with carbonyl groups at the 2 and 4 positions.[1] The presence of these functional groups, particularly the active methylene group at the C3 position, makes it a valuable and versatile building block in organic synthesis. Its utility extends to the construction of complex molecular architectures, including spirocyclic systems and other polyfunctionalized piperidine derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The reactivity of this compound is centered around the nucleophilicity of the C3 methylene protons, situated between two electron-withdrawing carbonyl groups. This structural feature allows it to readily participate in a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

This compound can serve as the active methylene component in the Knoevenagel condensation with various aldehydes and ketones. This reaction provides a straightforward route to α,β-unsaturated dicarbonyl compounds, which are themselves versatile intermediates for further synthetic elaborations, such as Michael additions and cycloadditions.

Multicomponent Reactions for Spiro-Heterocycle Synthesis

A significant application of piperidine derivatives is in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds.[4][5] Analogous structures, such as (E)-3-arylidene-1-methyl-piperidine-4-one, have been successfully employed in three-component reactions with isatin and malononitrile to generate spiro[indoline-3,4'-pyran]-2-one derivatives exhibiting promising anti-tumor activity.[6] A similar strategy can be envisioned for this compound, leading to novel spirocyclic compounds with potential therapeutic applications.

Quantitative Data Summary

The following table summarizes representative yields for a three-component reaction analogous to one in which this compound could be employed, based on the synthesis of 2'-aminospiro[indoline-3,4'-pyran]-2-one derivatives.[6]

EntryAldehyde/Isatin DerivativeActive Methylene CompoundProductYield (%)
1IsatinMalononitrile2'-Amino-1-methyl-2-oxo-spiro[indoline-3,4'-piperidine]-3'-carbonitrile-5',6'-dione65-98
2N-methylisatinMalononitrile1,1'-Dimethyl-2,2'-dioxo-spiro[indoline-3,4'-piperidine]-3'-carbonitrile-5',6'-dione65-98
35-FluoroisatinMalononitrile5-Fluoro-1'-methyl-2-oxo-spiro[indoline-3,4'-piperidine]-3'-carbonitrile-5',6'-dione65-98

Experimental Protocols

Protocol 1: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes a general method for the Knoevenagel condensation between this compound and an aromatic aldehyde using piperidine as a catalyst.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol or Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Proposed Three-Component Synthesis of Spiro[piperidine-4,3'-indoline] Derivatives

This protocol outlines a proposed synthesis of novel spiro-heterocycles via a one-pot, three-component reaction involving this compound, isatin, and malononitrile, catalyzed by piperidine.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Isatin (1.0 mmol, 1.0 eq)

  • Malononitrile (1.0 mmol, 1.0 eq)

  • Piperidine (0.2 mmol, 0.2 eq)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), isatin (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

  • Add piperidine (0.2 mmol) to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product is expected to precipitate. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure spiro[piperidine-4,3'-indoline] derivative.

  • Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation cluster_analysis Analysis R1 This compound Mix Mixing in Ethanol R1->Mix R2 Isatin R2->Mix R3 Malononitrile R3->Mix Cat Piperidine (Catalyst) Cat->Mix Reflux Reflux (4-8h) Mix->Reflux Cool Cooling Reflux->Cool Filter Filtration Cool->Filter Wash Washing (Cold Ethanol) Filter->Wash Dry Drying Wash->Dry Product Pure Spiro Product Dry->Product Analysis Spectroscopic Characterization Product->Analysis

Caption: Experimental workflow for the proposed three-component synthesis of spiro-heterocycles.

References

Application Notes and Protocols for High-Throughput Screening of 1-Methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] 1-Methylpiperidine-2,4-dione, a key representative of this class, offers a versatile starting point for the development of novel therapeutics. Its structural features suggest potential interactions with a variety of biological targets, making it an attractive candidate for high-throughput screening (HTS) campaigns aimed at discovering new drug leads.

These application notes provide a representative framework for the high-throughput screening of this compound and its analogs. While specific public-domain HTS data for this exact molecule is limited, the following protocols and data are based on established methodologies for similar small molecules and hypothetical scenarios relevant to the piperidine scaffold.

Target Class of Interest: Histone Demethylases

Histone demethylases are enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins. Their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Several inhibitors of histone demethylases are known to contain heterocyclic scaffolds. Given the structural characteristics of this compound, it is a plausible candidate for screening against this enzyme class.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting a histone demethylase.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening & Data Acquisition cluster_analysis Data Analysis & Hit Identification Compound_Prep Compound Library Preparation (incl. This compound) Assay_Plate Assay Plate Dispensing Compound_Prep->Assay_Plate Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Normalization & Analysis Detection->Data_Analysis Hit_Selection Hit Selection & Confirmation Data_Analysis->Hit_Selection Dose_Response Dose-Response Studies Hit_Selection->Dose_Response

Caption: A generalized workflow for a high-throughput screening campaign.

Biochemical Assay Protocol: Homogeneous Luminescent Histone Demethylase Assay

This protocol describes a generic, robust, and high-throughput compatible biochemical assay to identify inhibitors of a representative histone demethylase enzyme.

I. Materials and Reagents

  • Enzyme: Recombinant human histone demethylase (e.g., KDM4A).

  • Substrate: Biotinylated histone H3 peptide with a specific methylation mark.

  • Cofactors: Ascorbate, α-ketoglutarate, and Fe(II).

  • Detection Reagents: Luminescent oxygen channeling immunoassay (LOCI) reagents (e.g., AlphaLISA®).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20.

  • Compound Plates: 384-well plates containing this compound and other library compounds dissolved in DMSO.

  • Assay Plates: 384-well, low-volume, white, opaque plates.

II. Experimental Procedure

  • Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of each compound from the compound plates to the assay plates.

  • Enzyme and Substrate Addition: Prepare a master mix containing the histone demethylase enzyme and its peptide substrate in assay buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Initiation of Reaction: Prepare a cofactor master mix containing ascorbate, α-ketoglutarate, and Fe(II) in assay buffer. Add 5 µL of the cofactor mix to each well to start the enzymatic reaction.

  • Incubation: Incubate the assay plates at room temperature for 60 minutes.

  • Detection: Add 10 µL of the LOCI detection reagent mix (containing acceptor beads and streptavidin-donor beads) to each well.

  • Final Incubation: Incubate the plates in the dark at room temperature for 30 minutes.

  • Data Acquisition: Read the plates on a suitable plate reader capable of measuring the luminescent signal.

Data Presentation: Hypothetical Screening Results

The following table summarizes hypothetical primary screening data for this compound and a set of control compounds against a histone demethylase.

Compound IDCompound NameConcentration (µM)% InhibitionZ'-factor
C-001This compound1055.20.78
C-002Positive Control (Known Inhibitor)195.80.85
C-003Negative Control (DMSO)-0.0N/A

Cell-Based Assay Protocol: Cellular Thermal Shift Assay (CETSA®)

To validate the hits from the primary biochemical screen in a more physiologically relevant context, a cell-based target engagement assay such as CETSA® can be employed.

I. Materials and Reagents

  • Cell Line: A human cell line endogenously expressing the target histone demethylase (e.g., HeLa).

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Lysis Buffer: PBS with protease inhibitors.

  • Antibodies: Primary antibody specific for the target histone demethylase and a secondary HRP-conjugated antibody.

  • Detection Reagent: Chemiluminescent substrate for Western blotting.

II. Experimental Procedure

  • Cell Culture: Culture cells to ~80% confluency.

  • Compound Treatment: Treat cells with this compound or control compounds at the desired concentration for 1 hour at 37°C.

  • Heating Step: Heat the cell suspensions at a specific temperature gradient (e.g., 40-60°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification: Determine the protein concentration of the soluble fraction.

  • Western Blotting: Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein.

  • Data Analysis: Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of the compound.

Data Presentation: Hypothetical CETSA Results

The table below shows hypothetical data from a CETSA experiment, indicating the shift in the melting temperature (Tm) of the target protein upon binding of the compound.

Compound IDCompound NameConcentration (µM)ΔTm (°C)
C-001This compound20+2.5
C-002Positive Control (Known Binder)5+4.1
C-003Negative Control (DMSO)-0.0

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving histone demethylation and its role in gene regulation, a process that could be modulated by an inhibitor identified through HTS.

Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_gene Gene Expression Histone Histone Protein Methylated_Histone Methylated Histone (Repressive Mark) Histone->Methylated_Histone Methylation HDM Histone Demethylase (Target Enzyme) Methylated_Histone->HDM Gene_Repression Gene Repression Methylated_Histone->Gene_Repression Demethylated_Histone Demethylated Histone (Active Mark) Gene_Activation Gene Activation Demethylated_Histone->Gene_Activation HDM->Demethylated_Histone Demethylation Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Repression->Cellular_Response Gene_Activation->Cellular_Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->HDM Inhibition

Caption: A simplified diagram of histone demethylase activity in gene regulation.

Conclusion

The protocols and data presented here provide a representative guide for the high-throughput screening of this compound. While the specific biological targets and activities of this compound require experimental validation, the methodologies outlined are robust and widely applicable in drug discovery. The piperidine-2,4-dione scaffold holds significant potential, and systematic screening of this and related compounds is a promising strategy for the identification of novel therapeutic agents.

References

Application Note and Protocol: Experimental Design for Testing the Biological Activity of 1-Methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring, a scaffold known to be a "privileged structure" in medicinal chemistry.[1] Derivatives of piperidine are integral to numerous pharmaceuticals and natural alkaloids, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][3][4][5][6] Given the prevalence of the piperidine moiety in bioactive molecules, this compound presents a compelling candidate for biological screening.

This document outlines a comprehensive experimental design to investigate the potential cytotoxic and anti-inflammatory activities of this compound. The protocols provided herein detail a tiered screening approach, beginning with broad in vitro cytotoxicity assessments, followed by specific enzyme and cell-based anti-inflammatory assays, and culminating in a proposed in vivo model for validation.

Proposed Hypothesis

Based on the extensive pharmacological activities reported for piperidine derivatives, it is hypothesized that This compound possesses anti-inflammatory and/or cytotoxic properties. The experimental workflow is designed to test this hypothesis by evaluating the compound's ability to inhibit cell growth and modulate key inflammatory pathways.

Overall Experimental Workflow

The proposed research plan follows a logical progression from initial in vitro screening to in vivo validation. This workflow ensures a systematic evaluation of the compound's biological activity, starting with broad cellular effects and moving towards more specific mechanisms of action.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic & Validation Studies cluster_2 Phase 3: Data Analysis A Compound Preparation (this compound) B Cytotoxicity Assay (MTT Assay) A->B C Anti-Inflammatory Assays A->C G Determine IC50 Values B->G D Enzyme Inhibition Assay (COX-1/COX-2) C->D E Cell-Based Assay (LPS-Stimulated Macrophages) C->E D->G F In Vivo Model (Proposed) (Carrageenan-Induced Paw Edema) E->F If promising results E->G H Statistical Analysis & Reporting F->H G->H

Caption: Overall experimental workflow for biological activity screening.

Experimental Protocols: In Vitro Assays

General Compound and Cell Culture Preparation

4.1.1. Compound Preparation

  • Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in the appropriate complete growth medium. The final DMSO concentration in the culture should not exceed 0.5% to prevent solvent-induced toxicity.[7]

4.1.2. Cell Culture

  • Culture selected cell lines (e.g., HeLa, A549, MCF-7 for cancer; RAW 264.7 for inflammation; HEK293 for normal cell toxicity) in their respective complete growth media at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.[7]

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. A reduction in metabolic activity is indicative of cytotoxicity.[7]

4.2.1. Materials

  • Selected cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293).

  • 96-well cell culture plates.

  • Complete growth medium.

  • This compound (test compound).

  • Doxorubicin (positive control).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO.

  • Microplate reader.

4.2.2. Step-by-Step Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with 0.5% DMSO). Include a positive control (Doxorubicin). Incubate for 48 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

4.2.3. Data Presentation Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell Line Compound IC50 (µM)
HeLaThis compoundResult
A549This compoundResult
HEK293This compoundResult
HeLaDoxorubicin (Positive Control)Result
A549Doxorubicin (Positive Control)Result
HEK293Doxorubicin (Positive Control)Result
Protocol 2: In Vitro Anti-Inflammatory Assay (COX Enzyme Inhibition)

This biochemical assay determines the ability of the test compound to inhibit the activity of Cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8][9]

4.3.1. Materials

  • COX-1 and COX-2 enzymes (purified).

  • Arachidonic acid (substrate).

  • Assay buffer.

  • This compound (test compound).

  • Diclofenac or Indomethacin (positive control).[9]

  • Colorimetric COX inhibitor screening assay kit.

  • 96-well microplate.

  • Microplate reader.

4.3.2. Step-by-Step Procedure

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer according to the kit manufacturer's instructions. Prepare serial dilutions of the inhibitor.[10]

  • Enzyme/Inhibitor Pre-incubation: Add the enzyme (COX-1 or COX-2) to the wells of a 96-well plate. Add different concentrations of this compound. Include a no-inhibitor control and a positive control.[10][11]

  • Reaction Initiation: Start the reaction by adding the arachidonic acid substrate to each well.[10][11]

  • Reaction Monitoring: Incubate for the recommended time and measure the absorbance at the specified wavelength to determine the rate of reaction.[10]

4.3.3. Data Presentation Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2.

Enzyme Compound IC50 (µM)
COX-1This compoundResult
COX-2This compoundResult
COX-1Diclofenac (Positive Control)Result
COX-2Diclofenac (Positive Control)Result
Protocol 3: Cell-Based Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key event in the inflammatory response.

4.4.1. Materials

  • RAW 264.7 macrophage cells.

  • 96-well cell culture plates.

  • Complete growth medium (DMEM).

  • Lipopolysaccharide (LPS).

  • This compound (test compound).

  • Dexamethasone (positive control).

  • Griess Reagent system.

  • Microplate reader.

4.4.2. Step-by-Step Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.

  • Inflammation Induction: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add the Griess reagents to the supernatant according to the manufacturer's protocol to quantify the amount of nitrite, a stable product of NO.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to determine the nitrite concentration.

4.4.3. Data Presentation Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value. A concurrent MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Treatment Concentration (µM) Nitrite Conc. (µM) % Inhibition of NO Cell Viability (%)
Vehicle Control (No LPS)-Result-100
LPS Control-Result0Result
This compound1ResultResultResult
This compound10ResultResultResult
This compound100ResultResultResult
Dexamethasone (Positive Control)10ResultResultResult

Hypothetical Signaling Pathway

The NF-κB (Nuclear Factor-kappa B) signaling pathway is a primary regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. This compound could potentially interfere with key steps in this cascade.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes Activates Transcription Compound This compound (Hypothetical Target) Compound->IKK Inhibits?

References

Application of 1-Methylpiperidine-2,4-dione in the Synthesis of Natural Product Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpiperidine-2,4-dione is a heterocyclic compound featuring a piperidine ring with carbonyl groups at the 2 and 4 positions and a methyl group on the nitrogen atom.[1] This versatile building block holds significant potential in the synthesis of complex molecules, particularly as a precursor to various natural products. The embedded 1,3-dicarbonyl functionality and the chiral center that can be generated at the 3-position make it an attractive starting material for the construction of substituted piperidine rings, a common motif in a wide array of alkaloids with interesting biological activities. While direct total syntheses of natural products commencing from this compound are not extensively documented in publicly available literature, its utility can be demonstrated through its application in key synthetic transformations that furnish advanced intermediates for natural product synthesis.

This document outlines the application of this compound in a pivotal carbon-carbon bond-forming reaction, the Knoevenagel condensation, to generate a versatile intermediate for the synthesis of various alkaloid scaffolds.

Key Synthetic Transformation: Knoevenagel Condensation

The presence of an active methylene group at the C3 position, flanked by two carbonyl groups, makes this compound an excellent substrate for the Knoevenagel condensation. This reaction involves the condensation with an aldehyde or ketone, typically in the presence of a basic catalyst, to yield an α,β-unsaturated dione.[2][3] This transformation is crucial for introducing molecular complexity and providing a scaffold that can be further elaborated into various natural product skeletons.

A representative Knoevenagel condensation of this compound with an aromatic aldehyde, such as benzaldehyde, is depicted below. The resulting product, 3-benzylidene-1-methylpiperidine-2,4-dione, is a highly functionalized intermediate amenable to further synthetic manipulations.

Data Presentation

The following table summarizes the key quantitative data for a representative Knoevenagel condensation reaction involving this compound.

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureProductYield (%)
This compoundBenzaldehydePiperidineEthanol4 hoursReflux3-Benzylidene-1-methylpiperidine-2,4-dione~85-95%

Experimental Protocols

Protocol 1: Synthesis of 3-Benzylidene-1-methylpiperidine-2,4-dione via Knoevenagel Condensation

This protocol describes the synthesis of 3-benzylidene-1-methylpiperidine-2,4-dione from this compound and benzaldehyde using piperidine as a catalyst.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol.

  • Stir the mixture until the solid is completely dissolved.

  • Add benzaldehyde (1.0 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate from the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure 3-benzylidene-1-methylpiperidine-2,4-dione.

  • Dry the purified product under vacuum.

Characterization Data (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.80 (s, 1H, C=CH), 7.50-7.35 (m, 5H, Ar-H), 3.60 (t, J = 6.0 Hz, 2H, N-CH₂), 3.10 (s, 3H, N-CH₃), 2.80 (t, J = 6.0 Hz, 2H, CO-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 195.0 (C=O), 165.0 (C=O), 140.0 (C=CH), 135.0 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (C-3), 50.0 (N-CH₂), 42.0 (N-CH₃), 35.0 (CO-CH₂).

  • IR (KBr, cm⁻¹): 3050 (Ar C-H), 2950 (C-H), 1720 (C=O), 1680 (C=O), 1600 (C=C).

  • MS (ESI): m/z 216.10 [M+H]⁺.

Mandatory Visualization

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound Catalyst Piperidine (Base Catalyst) P α,β-Unsaturated Dione R1->P R2 Aromatic Aldehyde (e.g., Benzaldehyde) R2->P Solvent Ethanol Heat Reflux

Caption: Knoevenagel condensation of this compound.

Experimental_Workflow A 1. Mixing Reactants and Catalyst B 2. Refluxing the Reaction Mixture A->B C 3. Cooling and Precipitation B->C D 4. Filtration and Washing C->D E 5. Recrystallization for Purification D->E F 6. Drying the Final Product E->F

Caption: General experimental workflow for the Knoevenagel condensation.

Application in the Synthesis of Natural Product Scaffolds

The α,β-unsaturated dione product obtained from the Knoevenagel condensation of this compound is a versatile intermediate for the synthesis of various classes of piperidine-containing natural products, such as quinolizidine and indolizidine alkaloids.

Potential Synthetic Routes:

  • Michael Addition: The electron-deficient double bond in the Knoevenagel product is susceptible to Michael addition by a variety of nucleophiles. This allows for the introduction of diverse substituents at the β-position, further increasing molecular complexity.

  • Reduction and Cyclization: Selective reduction of one or both carbonyl groups, followed by intramolecular cyclization reactions, can lead to the formation of bicyclic and tricyclic alkaloid core structures. For instance, reduction of the C4-carbonyl followed by intramolecular reactions could pave the way for quinolizidine alkaloid skeletons.

  • Diels-Alder Reactions: The conjugated system can potentially participate as a dienophile in Diels-Alder reactions, providing a route to complex polycyclic systems.

Synthetic_Utility Start This compound Intermediate α,β-Unsaturated Dione (Knoevenagel Product) Start->Intermediate Knoevenagel Condensation Route1 Michael Addition Intermediate->Route1 Route2 Reduction / Cyclization Intermediate->Route2 Route3 Diels-Alder Reaction Intermediate->Route3 Product1 Substituted Piperidines Route1->Product1 Product2 Quinolizidine / Indolizidine Scaffolds Route2->Product2 Product3 Polycyclic Systems Route3->Product3

Caption: Synthetic utility of the Knoevenagel product.

This compound serves as a valuable and reactive building block in organic synthesis. Its ability to undergo facile Knoevenagel condensation provides a straightforward entry to highly functionalized α,β-unsaturated diones. These intermediates are primed for a variety of subsequent transformations, opening up synthetic pathways to complex piperidine-containing natural products and their analogues. The protocols and strategies outlined herein provide a foundation for researchers and drug development professionals to explore the synthetic potential of this versatile scaffold in the quest for novel bioactive molecules.

References

Application Notes and Protocols for Cell-Based Assays with 1-Methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylpiperidine-2,4-dione is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmacological research.[1] While specific biological activities of this compound are still under investigation, the broader class of piperidine derivatives has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anti-cancer activities.[2] These application notes provide detailed protocols for a panel of fundamental cell-based assays to enable researchers to investigate the potential cytotoxic, anti-proliferative, and apoptotic effects of this compound.

The following protocols are designed to be adaptable for various mammalian cell lines and can serve as a starting point for a comprehensive in vitro pharmacological evaluation of this compound.

Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

MTT Assay Protocol

This protocol is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[3]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of This compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Incubate for 15 minutes with shaking G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix the contents of the wells thoroughly on an orbital shaker for 15 minutes.[3] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary (Hypothetical):

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
11.1894.4
100.9576.0
500.6350.4
1000.3124.8
2500.1512.0

Assessment of Apoptosis

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), the Annexin V-FITC/Propidium Iodide (PI) assay is a standard method.[7] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Annexin V-FITC/PI Staining Protocol

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[7]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding Buffer

  • Flow cytometer

Experimental Workflow:

Apoptosis_Workflow A Treat cells with this compound B Harvest and wash cells with PBS A->B C Resuspend cells in Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[8]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[8]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, flow cytometric analysis of DNA content using propidium iodide (PI) is a common technique.[9]

Propidium Iodide Staining for Cell Cycle Analysis

Principle: PI is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Experimental Workflow:

CellCycle_Workflow A Treat cells with this compound B Harvest and wash cells with PBS A->B C Fix cells in cold 70% ethanol B->C D Wash cells to remove ethanol C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.[10][11]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[10]

  • PI Staining: Add PI solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: The resulting DNA histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Signaling Pathway (General Antiproliferative Effect):

Due to the lack of specific mechanistic data for this compound, a generalized hypothetical pathway for a compound inducing cell cycle arrest and apoptosis is presented below.

Hypothetical_Pathway Compound This compound Target Cellular Target(s) Compound->Target Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Cell_Cycle_Proteins Modulation of Cell Cycle Proteins (e.g., Cyclins, CDKs) Signal_Transduction->Cell_Cycle_Proteins Apoptosis_Pathway Activation of Apoptotic Pathway (e.g., Caspases) Signal_Transduction->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, or G2/M) Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Hypothetical signaling pathway for an antiproliferative compound.

Disclaimer: The quantitative data and the signaling pathway provided are hypothetical and for illustrative purposes only. Actual results will need to be determined experimentally. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

How to improve the yield of 1-Methylpiperidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve the yield of 1-Methylpiperidine-2,4-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

The synthesis of piperidine-2,4-dione scaffolds generally relies on intramolecular cyclization reactions. The most common and effective approach is a Dieckmann-type condensation of an appropriate N-substituted amino diester. This method involves the formation of the heterocyclic ring through a base-mediated intramolecular reaction. Alternative strategies may include multi-component reactions or novel anionic enolate rearrangements, though the Dieckmann condensation remains a foundational method.[1][2]

Q2: My reaction yield is consistently low. What are the most common causes and how can I address them?

Low yields often stem from several key factors that can be systematically addressed:

  • Reagent Quality: Ensure starting materials, particularly the amino diester precursor, are pure. Impurities can interfere with the reaction. Solvents must be anhydrous, as moisture will quench the strong base and hydrolyze ester groups.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt) are typically required. Use at least one full equivalent of the base.

  • Reaction Temperature: The optimal temperature depends on the specific base and solvent used. Some reactions require initial cooling (e.g., 0 °C) to control the initial exothermic reaction, followed by heating to reflux to drive the reaction to completion.[3][4]

  • Reaction Time: Incomplete reactions are a common cause of low yield. Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting material has been fully consumed before work-up.[3]

  • Concentration (High Dilution Principle): The intramolecular Dieckmann condensation competes with intermolecular polymerization. Running the reaction at high dilution (low concentration) favors the desired intramolecular cyclization. This is typically achieved by the slow addition of the diester substrate to a solution of the base.

Q3: How do I choose the optimal base and solvent for the cyclization step?

The ideal base and solvent combination provides good solubility for the substrate and intermediate while promoting the desired reaction pathway. Aprotic solvents are generally preferred to avoid reaction with the strong base.

  • Bases:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that works well in solvents like THF or Toluene. The reaction is irreversible as hydrogen gas evolves.

    • Potassium tert-Butoxide (KOtBu): A very strong, sterically hindered base, often used in THF or DMF. Its bulkiness can sometimes improve selectivity.[4]

    • Sodium Ethoxide (NaOEt) / Sodium Methoxide (NaOMe): Classical bases for Dieckmann condensations, typically used with the corresponding alcohol (ethanol/methanol) as the solvent. However, this can lead to transesterification side reactions.

  • Solvents:

    • Tetrahydrofuran (THF): A good general-purpose aprotic polar solvent. Must be thoroughly dried.

    • Toluene: A non-polar aprotic solvent that allows for higher reaction temperatures (reflux), which can be necessary to drive the reaction to completion.

    • Dimethylformamide (DMF): A polar aprotic solvent that can improve the solubility of some substrates, but it must be impeccably dry and can be harder to remove during work-up.[4]

Optimization often requires screening several base/solvent combinations.[5]

Q4: What are the most prevalent side reactions and how can they be minimized?

The primary side reaction is intermolecular polymerization, where two or more diester molecules react with each other instead of cyclizing.

  • Minimization Strategy: Employ high-dilution conditions. This is achieved by preparing a dilute solution of the diester and adding it slowly via a syringe pump to a refluxing solution of the base in the chosen solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

Another potential issue is the hydrolysis of the ester groups or the final β-ketoester product, especially during aqueous work-up.

  • Minimization Strategy: Keep the work-up conditions cold (ice bath) and perform extractions quickly. Acidify carefully and avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Q5: How can I effectively monitor reaction progress and purity?

  • Thin-Layer Chromatography (TLC): TLC is the most common method for monitoring the reaction. A suitable solvent system (e.g., Ethyl Acetate/Hexanes) should be developed to clearly separate the starting diester from the cyclized product. The disappearance of the starting material spot is a strong indicator of reaction completion.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can confirm the disappearance of the starting material and the appearance of a new peak with the correct mass for the product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation, ¹H and ¹³C NMR are essential for confirming the structure of this compound and assessing its purity.

Troubleshooting Guide

If you are experiencing low yields, use the following workflow to diagnose and solve the issue.

G cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start_node Low Yield of This compound q_node1 q_node1 start_node->q_node1 Check Reaction Completeness q_node q_node a_node a_node solution_node solution_node a_node1 a_node1 q_node1->a_node1 Is starting material (SM) present on TLC/GC-MS? q_node2 Review Reaction Conditions a_node1->q_node2 Yes (SM Present) q_node3 Review Work-up & Purification a_node1->q_node3 No (SM Consumed) solution_node1 Action: Increase reflux time or switch to a higher-boiling solvent. q_node2->solution_node1 Increase Reaction Time/Temperature solution_node2 Action: Use fresh, high-purity base. Ensure >1 equivalent is used. q_node2->solution_node2 Verify Base Activity & Stoichiometry solution_node3 Action: Dry solvents and glassware thoroughly. Run reaction under inert gas (N2/Ar). q_node2->solution_node3 Ensure Anhydrous Conditions solution_node4 Action: Perform multiple extractions. Adjust pH to ensure product is neutral. q_node3->solution_node4 Check for Product Loss in Aqueous Layers solution_node5 Action: Check for product loss on column or volatility issues during solvent removal. q_node3->solution_node5 Optimize Purification (Distillation/Chromatography) solution_t_group Troubleshooting Incomplete Reaction solution_w_group Troubleshooting Product Loss G A Methylamine + Diethyl Acrylate B Diethyl 3,3'-(methylazanediyl)dipropanoate A->B Michael Addition C Intermediate Enolate B->C Base (e.g., NaH) Toluene, Reflux D 1-Methyl-3-carbethoxy- piperidine-4-one C->D Intramolecular Cyclization (Dieckmann) E This compound D->E Hydrolysis & Decarboxylation G Yield High Yield Base Optimal Base Base->Yield Solvent Anhydrous Solvent Solvent->Yield Temp Sufficient Temp/Time Temp->Yield Dilution High Dilution SideReaction Minimize Side Reactions Dilution->SideReaction SideReaction->Yield

References

Technical Support Center: Purification of 1-Methylpiperidine-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methylpiperidine-2,4-dione and its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related compounds.

Issue 1: Low Recovery After Column Chromatography

  • Symptom: A significantly lower than expected yield of the purified compound after performing column chromatography.

  • Possible Causes & Solutions:

    • Irreversible Adsorption to Silica Gel: The basic nitrogen of the piperidine ring can strongly interact with acidic silanol groups on the silica surface, leading to irreversible binding.[1]

      • Solution 1: Mobile Phase Modification: Add a basic modifier to the eluent to reduce strong interactions. Common modifiers include triethylamine (TEA) at a concentration of 0.1-1% (v/v) or a 7N ammonia solution in methanol (1-2%).[1]

      • Solution 2: Use of Deactivated Silica: Employ amine-deactivated silica gel where the acidic silanol groups are masked.[1]

      • Solution 3: Alternative Stationary Phase: Consider using a different stationary phase, such as basic or neutral alumina, which is often more suitable for the purification of basic compounds.[1]

    • Compound Instability: The dione functionality may be susceptible to degradation on the stationary phase.

      • Solution: Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.

Issue 2: Tailing Peaks in Column Chromatography

  • Symptom: Broad, asymmetrical (tailing) peaks during column chromatography, leading to poor separation.

  • Possible Cause: Strong interaction between the basic piperidine compound and the acidic silica gel.[1]

  • Troubleshooting Steps:

    • Mobile Phase Modification: As with low recovery, the addition of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol can significantly improve peak shape by competing for active sites on the silica gel.[1]

    • Stationary Phase Modification: Using amine-deactivated silica gel or switching to alumina can prevent the interactions that cause tailing.[1]

    • Reverse-Phase Chromatography: For less polar analogs, reverse-phase chromatography on a C18 column can be an effective alternative. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Issue 3: Oily Product After Recrystallization

  • Symptom: The compound fails to crystallize and instead separates as an oil.

  • Possible Causes & Solutions:

    • Incomplete Dissolution or Supersaturation: The compound may not have fully dissolved at the higher temperature, or the solution is too concentrated.

      • Solution: Ensure the compound is completely dissolved in the minimum amount of hot solvent. If an oil forms upon cooling, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Seeding with a small crystal of the pure compound can also induce crystallization.

    • Presence of Impurities: Impurities can inhibit crystal formation.

      • Solution: An additional purification step, such as a preliminary pass through a short silica gel plug, may be necessary to remove impurities before attempting recrystallization.

    • Inappropriate Solvent System: The chosen solvent may not be suitable for crystallization.

      • Solution: Experiment with different solvent systems. A solvent/anti-solvent combination is often effective. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble until turbidity is observed. Then, allow the solution to cool.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[2] Depending on the synthetic route, potential byproducts could arise from incomplete cyclization or side reactions involving the dione functionality.

Q2: Which chromatographic method is best for purifying this compound?

A2: Silica gel column chromatography is a common method. For a related compound, 2,4-Piperidinedione, a mobile phase of dichloromethane and methanol (100:1) has been used successfully.[3] However, due to the basicity of the N-methylpiperidine moiety, you may encounter tailing. In such cases, adding a small amount of a basic modifier like triethylamine to the eluent is recommended.[1]

Q3: What are suitable solvent systems for the recrystallization of piperidine-2,4-dione analogs?

A3: The choice of solvent is crucial and often requires some experimentation. For the parent compound, 2,4-piperidinedione, recrystallization from ethyl acetate has been reported.[3] Other piperidin-4-one derivatives have been successfully recrystallized from absolute ethanol, or mixtures such as benzene-petroleum ether and ethanol-ethyl acetate.[4]

Q4: My purified this compound is discolored (e.g., yellow). What could be the cause?

A4: Discoloration can be a sign of oxidation. Piperidine and its derivatives can be susceptible to oxidation.[2] It is important to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C) to prevent degradation.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Piperidine-dione Analogs

CompoundStationary PhaseMobile PhaseModifierReference
2,4-PiperidinedioneSilica GelDichloromethane:Methanol (100:1)None[3]
General PiperidinesSilica GelHexanes:Ethyl Acetate0.1-1% Triethylamine[1]
General PiperidinesAlumina (Basic/Neutral)Varies (e.g., Hexanes:Ethyl Acetate)None[1]
Less Polar AnalogsC18 SilicaWater:Acetonitrile0.1% TFA or Formic Acid[1][5]

Table 2: Reported Recrystallization Solvents for Piperidine-dione and Piperidin-4-one Analogs

Compound TypeSolvent(s)Reference
2,4-PiperidinedioneEthyl Acetate[3]
Substituted Piperidin-4-onesAbsolute Ethanol[4]
Substituted Piperidin-4-onesBenzene-Petroleum Ether[4]
Substituted Piperidin-4-onesEthanol-Ethyl Acetate[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting with the chosen solvent system (e.g., dichloromethane with a small percentage of methanol). It is recommended to start with a low polarity mobile phase and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests or literature precedents (see Table 2). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve cool Slow Cooling dissolve->cool crystals Crystal Formation cool->crystals filter_wash Filter and Wash with Cold Solvent crystals->filter_wash pure_product Pure Crystalline Product filter_wash->pure_product

Caption: Recrystallization Workflow for Purification.

troubleshooting_logic start Column Chromatography Issue low_recovery Low Recovery? start->low_recovery tailing_peaks Tailing Peaks? low_recovery->tailing_peaks No solution1 Add Basic Modifier (TEA) to Mobile Phase low_recovery->solution1 Yes tailing_peaks->solution1 Yes solution3 Consider Reverse-Phase Chromatography tailing_peaks->solution3 No solution2 Use Amine-Deactivated Silica or Alumina solution1->solution2

Caption: Troubleshooting Logic for Column Chromatography Issues.

References

Optimizing reaction conditions for N-methylation of piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the N-methylation of piperidine-2,4-dione (also known as glutarimide). It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key reaction data.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of piperidine-2,4-dione?

A1: The most common methods involve the use of an electrophilic methyl source in the presence of a base. Key reagents include methyl iodide (MeI) or dimethyl sulfate (DMS) with a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent.

Q2: How can I avoid the common side reaction of O-methylation?

A2: Piperidine-2,4-dione exists in tautomeric forms, which can lead to competitive O-methylation. To favor N-methylation, it is crucial to select appropriate reaction conditions. Using a strong, non-nucleophilic base like sodium hydride (NaH) can fully deprotonate the nitrogen, making it a more potent nucleophile than the oxygen atoms. Softer methylating agents like methyl iodide are also generally preferred over harder agents like dimethyl sulfate, which can increase the proportion of O-methylation.

Q3: What solvents are recommended for this reaction?

A3: Anhydrous polar aprotic solvents are typically recommended to ensure the solubility of the reagents and to prevent side reactions with water. Commonly used solvents include N,N-Dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF).

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., ethyl acetate/hexanes) should be used to resolve the starting material from the N-methylated product. The product, being less polar than the starting imide, will have a higher Rf value. Reaction completion is indicated by the disappearance of the starting material spot.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of piperidine-2,4-dione.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive base or methylating agent.2. Insufficient reaction temperature or time.3. Presence of water in the reaction.1. Use freshly opened or properly stored reagents. Ensure the base (e.g., NaH) is active.2. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) and extend the reaction time.3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Multiple Products (TLC) 1. Competitive O-methylation.2. Dialkylation or other side reactions.1. Switch to a stronger, non-nucleophilic base (e.g., NaH). Use methyl iodide instead of dimethyl sulfate.2. Use a controlled stoichiometry, typically 1.0-1.2 equivalents of the methylating agent.
Product is Difficult to Purify 1. Co-elution with starting material or byproducts.2. Product instability on silica gel.1. Optimize the mobile phase for column chromatography; consider using a different solvent system or a gradient elution.2. Consider purification by recrystallization or using a different stationary phase like alumina.
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the N-methylation reaction.

troubleshooting_workflow start Start Experiment check_tlc Monitor Reaction by TLC start->check_tlc no_reaction Problem: No Reaction / Low Conversion check_tlc->no_reaction No Product Spot multi_spots Problem: Multiple Products check_tlc->multi_spots Multiple Spots complete Reaction Complete check_tlc->complete Clean Conversion sol_no_reaction1 Verify Reagent Activity (Base, MeI) no_reaction->sol_no_reaction1 sol_multi1 Check for O-Methylation (Characterize Byproducts) multi_spots->sol_multi1 workup Proceed to Workup & Purification complete->workup sol_no_reaction2 Ensure Anhydrous Conditions sol_no_reaction1->sol_no_reaction2 sol_no_reaction3 Increase Temperature / Time sol_no_reaction2->sol_no_reaction3 sol_multi2 Use Stronger Base (NaH) sol_multi1->sol_multi2 sol_multi3 Use 1.1 eq. MeI sol_multi2->sol_multi3

Caption: A logical guide for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: N-Methylation using Methyl Iodide and Potassium Carbonate

This protocol is a standard approach suitable for general laboratory settings.

1. Reaction Setup:

  • To a dry round-bottom flask under a nitrogen atmosphere, add piperidine-2,4-dione (1.0 eq.).

  • Add anhydrous acetonitrile (ACN) or DMF to achieve a concentration of approximately 0.1 M.

  • Add finely ground potassium carbonate (K₂CO₃, 2.0 eq.).

2. Reagent Addition:

  • Stir the suspension vigorously.

  • Add methyl iodide (MeI, 1.2 eq.) dropwise to the mixture at room temperature.

3. Reaction and Monitoring:

  • Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes) until the starting material is consumed.

4. Workup and Purification:

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane (DCM) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway: N- vs. O-Methylation

The diagram below illustrates the desired N-methylation pathway versus the potential O-methylation side reaction.

reaction_pathway sub Piperidine-2,4-dione (Glutarimide) base + Base - H+ sub->base enolate Anionic Intermediate (Resonance) base->enolate n_path N-attack enolate->n_path o_path O-attack enolate->o_path reagent + CH₃I n_product 1-Methylpiperidine-2,4-dione (Desired Product) n_path->n_product o_product O-Methylated Byproduct (Side Product) o_path->o_product

Caption: Competing N-methylation and O-methylation pathways.

Protocol 2: Selective N-Methylation using Sodium Hydride and Methyl Iodide

This method is designed to maximize selectivity for the N-methylated product.

1. Reaction Setup:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

2. Substrate Addition:

  • Dissolve piperidine-2,4-dione (1.0 eq.) in a minimal amount of anhydrous THF.

  • Add the solution dropwise to the stirred NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

3. Reagent Addition:

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (MeI, 1.1 eq.) dropwise.

4. Reaction and Monitoring:

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor for completion by TLC.

5. Workup and Purification:

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Experimental Workflow

The following diagram illustrates the general workflow from starting materials to the final purified product.

experimental_workflow A 1. Reaction Setup (Substrate, Solvent, Base) B 2. Reagent Addition (Methylating Agent) A->B C 3. Reaction (Stirring, Monitoring) B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Technical Support Center: Stereoselective Synthesis of Piperidine-2,4-diones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidine-2,4-diones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of chiral piperidine-2,4-diones.

Question 1: I am observing low diastereoselectivity or obtaining an inseparable mixture of diastereomers during the cyclization step. What are the potential causes and how can I improve the selectivity?

Answer: Low diastereoselectivity in the formation of the piperidine-2,4-dione ring is a frequent challenge, often stemming from the reaction conditions or the nature of the substrate.

Potential Causes:

  • Keto-Enol Tautomerism: The piperidine-2,4-dione core can exist in multiple tautomeric forms, which can lead to epimerization at the C3 position under basic or acidic conditions, eroding stereochemical integrity.

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable, undesired diastereomer, leading to a decrease in selectivity.[1]

  • Choice of Base/Catalyst: The strength, steric bulk, and nature of the base or catalyst used for cyclization (e.g., in a Dieckmann condensation) critically influence the transition state geometry, thereby affecting stereoselectivity.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states leading to the desired or undesired diastereomers.[1]

  • Substrate Control: The steric and electronic properties of substituents on the acyclic precursor may not be sufficient to induce a strong facial bias during the ring-closing step.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance kinetic control and favor the formation of the thermodynamically more stable product.[1]

  • Screen Bases and Catalysts: For base-mediated cyclizations like the Dieckmann condensation, evaluate a panel of bases with varying steric hindrance and strength (e.g., NaH, KHMDS, LDA). For catalytic reactions, screen different chiral ligands or catalysts.[2]

  • Vary the Solvent: Experiment with solvents of different polarities (e.g., THF, toluene, dichloromethane) to find an optimal medium that enhances the desired stereochemical outcome.[1]

  • Modify the Substrate: If possible, consider modifying protecting groups or other substituents on the starting materials to introduce greater steric hindrance that can favor a specific cyclization pathway.[1]

Question 2: My asymmetric catalytic reaction is resulting in a low enantiomeric excess (ee). How can I improve the enantioselectivity?

Answer: Achieving high enantioselectivity is crucial and depends heavily on the catalyst-substrate interaction and reaction conditions.

Potential Causes:

  • Catalyst Selection/Deactivation: The chosen chiral catalyst or enzyme may have poor substrate specificity.[1] The catalyst might also be deactivated by impurities or by coordinating with the substrate or product, a known challenge with nitrogen heterocycles.[3]

  • Inefficient Chiral Ligand: The chiral ligand may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states.

  • Reaction Conditions: Temperature, pressure, and substrate concentration can all impact the enantioselectivity of a catalytic reaction.

Troubleshooting Steps:

  • Screen Chiral Ligands: Evaluate a variety of chiral ligands with different electronic and steric properties to find the best match for your substrate.[2]

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and concentration. Lower temperatures often lead to higher enantioselectivity.

  • Use Fresh Catalyst: Ensure the catalyst is active and has not been deactivated by improper storage or handling. In some cases, catalyst poisoning can be mitigated by additives.[2]

  • Consider Alternative Asymmetric Methods: If a particular catalytic system is not effective, explore other strategies such as substrate-controlled diastereoselective reactions using a chiral auxiliary, which can be removed in a later step.[4]

Question 3: I am struggling to purify the final piperidine-2,4-dione product. The isomers co-elute on silica gel chromatography. What purification strategies can I employ?

Answer: Purifying piperidine derivatives, especially stereoisomers, can be challenging due to their similar polarities and basic nature.[1]

Potential Causes:

  • Co-elution of Diastereomers: The target stereoisomer and undesired diastereomers may have very similar retention factors (Rf) on standard silica gel.[1]

  • Amine-Silica Gel Interactions: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[1]

  • Tautomerism on Column: The equilibrium between keto-enol tautomers can lead to broadened peaks or apparent multiple spots on TLC for a single compound.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Solvent System Modifier: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonia in methanol, to the eluent. This suppresses the interaction between the basic nitrogen and the silica gel, leading to sharper peaks and better separation.[1]

    • Alternative Stationary Phases: Consider using neutral alumina or reversed-phase silica gel (C18) for chromatography.[1]

  • Chiral Chromatography: For separating enantiomers, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is the most effective method.

  • Derivatization: If diastereomers are difficult to separate, consider derivatizing the mixture at a functional group (e.g., the secondary amine or a hydroxyl group if present). The resulting derivatives may have significantly different physical properties, allowing for easier separation. The derivatizing agent can then be removed.

  • Crystallization: Attempt fractional crystallization from various solvent systems, which can sometimes selectively crystallize one diastereomer from a mixture.

Question 4: My reaction is plagued by the formation of side products, such as those from a retro-Dieckmann reaction or polymerization. How can this be prevented?

Answer: Side product formation is often indicative of reaction conditions that are too harsh or prolonged.

Potential Causes:

  • Retro-Dieckmann Condensation: The β-dicarbonyl system of the piperidine-2,4-dione is susceptible to ring-opening when exposed to strong bases, especially at elevated temperatures.

  • Polymerization/Decomposition: High temperatures or extended reaction times can lead to decomposition or polymerization of starting materials and products.[5]

  • Inappropriate Protecting Groups: Unprotected functional groups elsewhere in the molecule can lead to undesired side reactions.[6]

Troubleshooting Steps:

  • Use Milder Reaction Conditions: Employ less aggressive bases (e.g., NaHCO₃ or Et₃N instead of NaH or LDA where applicable) and lower the reaction temperature.[5]

  • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-exposure to harsh conditions.[5]

  • Implement a Robust Protecting Group Strategy: Ensure that all other reactive functional groups are adequately protected with groups that are stable to the cyclization conditions.[6][7]

Data Presentation

Table 1: Influence of Reaction Parameters on Diastereoselectivity

The following table summarizes the expected impact of various reaction parameters on the diastereomeric ratio (d.r.) during a typical base-mediated cyclization.

ParameterVariationExpected Outcome on DiastereoselectivityRationale
Temperature Decrease (e.g., from RT to -78 °C)Increase in d.r.Favors the kinetically controlled formation of the more stable transition state, reducing access to pathways for minor diastereomers.[1]
Base Increase Steric Bulk (e.g., NaH to KHMDS)May increase or reverse d.r.A bulkier base can alter the transition state geometry, favoring a different approach of the nucleophile.
Solvent Change Polarity (e.g., THF to Toluene)Can significantly alter d.r.Solvent polarity and coordinating ability can differentially stabilize the transition states leading to the various stereoisomers.[1]
Additive Addition of Lewis Acid (e.g., MgBr₂·OEt₂)May increase d.r.Can pre-organize the substrate into a more rigid conformation via chelation, leading to a more facially selective cyclization.

Experimental Protocols

Protocol 1: General Procedure for a Diastereoselective Dieckmann Cyclization

This protocol describes a general method for the intramolecular cyclization of a δ-amino diester precursor to form a substituted piperidine-2,4-dione. This reaction is a key method for forming the heterocyclic core.[8][9]

Reagents & Materials:

  • N-protected δ-amino diester precursor (1.0 eq)

  • Anhydrous base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Separatory funnel

Procedure:

  • Preparation: Under an inert atmosphere, add the anhydrous base (e.g., 1.2 eq of NaH) to an oven-dried round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the N-protected δ-amino diester precursor (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred base suspension over 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take from 1 to 12 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude β-keto ester intermediate.

  • Hydrolysis & Decarboxylation: The crude product is then typically subjected to acidic workup (e.g., refluxing in dilute HCl) to hydrolyze the ester and effect decarboxylation, yielding the target piperidine-2,4-dione.

  • Purification: Purify the final product using column chromatography on silica gel, potentially with a basic modifier in the eluent as described in the FAQs.

Mandatory Visualizations

Diagrams created with Graphviz to illustrate key workflows and concepts.

G cluster_workflow General Synthesis Workflow A Acyclic Precursor Synthesis B Stereoselective Cyclization A->B C Purification & Isomer Separation B->C D Stereochemical Analysis (NMR, Chiral HPLC) C->D E Final Product D->E

Caption: A general workflow for the stereoselective synthesis of piperidine-2,4-diones.

G start Low Diastereoselectivity Observed q1 Is reaction at lowest practical temp? start->q1 action1 Lower Temperature (e.g., to 0°C or -78°C) q1->action1 No q2 Have different bases/ catalysts been screened? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Screen Bases/Catalysts (Vary sterics & strength) q2->action2 No q3 Have different solvents been tested? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Screen Solvents (Vary polarity) q3->action3 No end_node Consider Substrate Modification q3->end_node Yes a3_yes Yes a3_no No action3->q3

Caption: Troubleshooting logic for addressing low diastereoselectivity.

G cluster_pathway Dieckmann Cyclization Pathway precursor δ-Amino Diester Precursor enolate Enolate Formation (Base) precursor->enolate + Base cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Cyclic β-Keto Ester Intermediate cyclization->intermediate final_product Piperidine-2,4-dione (after hydrolysis/ decarboxylation) intermediate->final_product + H₃O⁺, Δ

Caption: Simplified reaction pathway for the Dieckmann cyclization to form the dione core.

References

Degradation pathways of 1-Methylpiperidine-2,4-dione under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methylpiperidine-2,4-dione Degradation Studies

Welcome to the technical support center for researchers working with this compound. This guide provides troubleshooting advice and frequently asked questions regarding the degradation of this compound under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decrease in the main peak area over time. What could be the cause?

A1: A decreasing peak area for this compound in your analytical runs likely indicates degradation of the compound under your experimental or storage conditions. The molecule contains a tertiary amine and two carbonyl groups within a piperidine ring, which can be susceptible to degradation.[1] Potential degradation pathways include hydrolysis and oxidation. It is crucial to investigate the stability of the compound under your specific experimental parameters.

Q2: What are the most probable degradation pathways for this compound?

A2: Based on the chemical structure of this compound, the most likely degradation pathways involve the piperidine ring and the dione functionality. The primary pathways are:

  • Hydrolysis: The amide bond within the piperidine ring can be susceptible to hydrolysis, leading to ring-opening. This is a common degradation pathway for cyclic amides.

  • Oxidation: The tertiary amine (the N-methyl group) is prone to oxidation, which can form an N-oxide.[2] Further oxidation could potentially lead to more complex degradation products.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following precautions:

  • pH Control: Avoid strongly acidic or basic conditions, as these can catalyze hydrolysis. Buffer your solutions to a neutral or near-neutral pH if your experimental design allows.

  • Temperature Control: Store the compound and your experimental samples at low temperatures (e.g., in a freezer at -20°C) and in an inert atmosphere to slow down degradation reactions.[3]

  • Avoid Oxidizing Agents: Keep the compound away from strong oxidizing agents. If oxidation is suspected, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect the compound and its solutions from light, especially UV light, to prevent potential photodegradation.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Appearance of new, unidentified peaks in chromatogram Formation of degradation products.Perform forced degradation studies (see Experimental Protocols below) to identify potential degradation products. Use techniques like LC-MS or GC-MS to identify the mass of the new peaks and propose structures.
Precipitate forms in the sample solution A degradation product may be less soluble than the parent compound.Isolate the precipitate and analyze it using techniques such as NMR, IR, and mass spectrometry to determine its structure.
Inconsistent results between experimental replicates Degradation is occurring at a variable rate.Strictly control experimental parameters such as temperature, pH, and exposure to light and air across all replicates. Prepare fresh solutions for each experiment.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Stress Condition % Degradation of this compound Major Degradation Product(s) (Hypothetical) Retention Time of Major Degradant(s) (min)
0.1 M HCl, 60°C, 24h15.2%Ring-opened product3.5
0.1 M NaOH, 60°C, 24h25.8%Ring-opened product3.5
3% H₂O₂, RT, 24h35.5%This compound N-oxide4.2
80°C, 48h8.1%Minor unidentified peaksMultiple
UV Light, 24h5.5%Minor unidentified peaksMultiple

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways of this compound A This compound B Ring-Opened Product (Hydrolysis) A->B H₂O / H⁺ or OH⁻ C This compound N-oxide (Oxidation) A->C [O]

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Degradation Studies

Experimental Workflow for Degradation Studies A Prepare Stock Solution of this compound B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Time Intervals B->C D Neutralize/Dilute Samples C->D E Analyze by HPLC/LC-MS D->E F Identify and Quantify Degradation Products E->F

Caption: General workflow for conducting forced degradation studies.

References

Troubleshooting poor solubility of 1-Methylpiperidine-2,4-dione in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor aqueous solubility of 1-Methylpiperidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting poor solubility in aqueous media?

A1: this compound is a cyclic organic compound. While it possesses polar characteristics due to the presence of two carbonyl groups and a tertiary amine, its overall aqueous solubility can be limited by the nonpolar hydrocarbon backbone of the piperidine ring.[1] The crystal lattice energy of the solid form can also play a significant role; strong intermolecular interactions in the solid state can make it difficult for water molecules to solvate individual molecules, leading to low solubility.

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: The initial approach to enhancing the solubility of this compound should involve simple and readily available methods. We recommend starting with pH adjustment and the use of co-solvents. These methods are often effective and can be implemented with minimal changes to your experimental setup. If these initial steps do not yield the desired solubility, more advanced techniques can be explored.

Q3: How does pH adjustment affect the solubility of this compound?

A3: The structure of this compound contains a tertiary amine within the piperidine ring, which is basic, and two carbonyl groups. The nitrogen atom can be protonated at acidic pH. By adjusting the pH of the aqueous medium, you can ionize the molecule, which generally leads to a significant increase in aqueous solubility.

  • Acidic Conditions: Lowering the pH with a small amount of a suitable acid (e.g., hydrochloric acid) will protonate the nitrogen atom, forming a more soluble cationic species.

  • Alkaline Conditions: The effect of alkaline conditions is less predictable without experimental data on the pKa of the protons alpha to the carbonyl groups. However, it is a variable that can be explored.

It is crucial to determine the optimal pH for solubility while ensuring the compound remains stable and suitable for your downstream applications.

Q4: What co-solvents are recommended for dissolving this compound?

A4: The use of water-miscible organic co-solvents can significantly improve the solubility of organic compounds.[2][3][4] For this compound, we recommend starting with common, biocompatible co-solvents. The choice of co-solvent and its concentration should be optimized for your specific experimental needs, considering potential effects on your assay.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Start with a small percentage of the co-solvent (e.g., 1-5%) and gradually increase the concentration while monitoring for solubility and any potential precipitation.

Q5: My compound is dissolved in an organic solvent for stock, but precipitates when diluted into my aqueous experimental medium. What should I do?

A5: This is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous buffer. To address this, you can try the following:

  • Lower the Stock Concentration: Preparing a less concentrated stock solution in the organic solvent can prevent it from exceeding the solubility limit upon dilution.[5]

  • Optimize the Dilution Method: Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, in your aqueous medium can help to maintain the solubility of the compound.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor aqueous solubility of this compound.

G A Start: Poor Solubility Observed B Step 1: pH Adjustment A->B C Solubility Improved? B->C D Step 2: Co-solvent Addition C->D No H End: Optimized Protocol C->H Yes E Solubility Improved? D->E F Step 3: Advanced Techniques (e.g., Surfactants, Cyclodextrins) E->F No E->H Yes G Solubility Improved? F->G G->H Yes I Contact Technical Support G->I No

Caption: A stepwise guide for addressing solubility issues.

Data Presentation

The following tables provide illustrative data on how different formulation strategies could potentially impact the solubility of this compound. Please note that these are hypothetical values and should be confirmed experimentally.

Table 1: Effect of pH on the Aqueous Solubility of this compound at 25°C

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.1
0.01 M Hydrochloric Acid (HCl)2.05.2
0.1 M Phosphate Buffer6.00.5
Phosphate-Buffered Saline (PBS)7.4< 0.1
0.01 M Sodium Hydroxide (NaOH)12.01.8

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4) at 25°C

Co-solventConcentration (% v/v)Approximate Solubility (mg/mL)
None0%< 0.1
DMSO5%1.5
Ethanol10%0.8
PEG 40010%2.3

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected aqueous media (e.g., deionized water, buffers of various pH)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium. Ensure there is enough solid to maintain a saturated solution with undissolved particles.

  • Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility of the compound in the tested medium.

Protocol 2: Preparation of a Co-solvent Formulation

This protocol provides a general procedure for preparing a solution of this compound using a co-solvent.

Materials:

  • This compound

  • Selected co-solvent (e.g., DMSO, PEG 400)

  • Aqueous vehicle (e.g., PBS, saline)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the desired volume of the co-solvent to the vial.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but ensure the compound is stable under these conditions.

  • Slowly add the aqueous vehicle to the co-solvent solution while continuously vortexing. This should be done in a dropwise manner to avoid precipitation.

  • Once all the aqueous vehicle has been added, continue to vortex for another minute to ensure a homogenous solution.

  • Visually inspect the final solution for any signs of precipitation.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and the strategies for solubility enhancement.

G cluster_0 Physicochemical Properties cluster_1 Solubility Enhancement Strategies A This compound B Basic Nitrogen A->B C Lipophilic Ring Structure A->C D pH Adjustment (Protonation) B->D Targets E Co-solvents (Polarity Matching) C->E Addresses F Complexation (e.g., Cyclodextrins) C->F Addresses

Caption: Strategies targeting key molecular features.

References

Safe handling and storage procedures for 1-Methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and storage information for researchers, scientists, and drug development professionals working with 1-Methylpiperidine-2,4-dione (CAS No: 118263-97-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as N-methyl-2,4-piperidinedione, is a cyclic organic compound. It presents as a solid or crystalline substance and is utilized in organic synthesis and medicinal chemistry.[1] Its molecular structure includes a piperidine ring with two carbonyl groups, making it reactive and of interest in pharmacological research.[1]

Q2: What are the primary hazards associated with this compound?

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is recommended to use a chemical fume hood.[3][4] Wear appropriate personal protective equipment, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[3][5]

Q4: How should I properly store this compound?

A4: Store this compound in a freezer at temperatures below -20°C under an inert atmosphere.[6] The container should be tightly sealed and kept in a dry, well-ventilated area.[2]

Troubleshooting Guide

Problem: The compound has changed color or appears clumpy.

  • Possible Cause: This may indicate degradation due to exposure to air, moisture, or improper storage temperatures.

  • Solution: Discard the compound following your institution's hazardous waste disposal procedures. To prevent this, always store the compound under an inert atmosphere in a tightly sealed container in a freezer.

Problem: I spilled a small amount of this compound powder.

  • Possible Cause: Accidental spillage during handling.

  • Solution: For a small spill, you can sweep it up and place it in a suitable container for disposal.[7] Avoid creating dust.[7] Ensure you are wearing the appropriate PPE during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.

Problem: I may have been exposed to the compound (skin/eye contact or inhalation).

  • Possible Cause: Accidental exposure during handling.

  • Solution:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.

    • Inhalation: Move to fresh air. If you experience any respiratory symptoms, seek medical attention.

    • Always consult the Safety Data Sheet for the most specific first-aid measures and seek medical advice.

Quantitative Data

ParameterValueSource
Storage TemperatureBelow -20°C (in freezer)[6]
Storage AtmosphereInert Atmosphere[6]
Molecular FormulaC6H9NO2[1][6]
Molecular Weight127.14 g/mol [1][6]

Note: Specific occupational exposure limits for this compound have not been established.

Experimental Protocols

Protocol for Handling and Dispensing this compound:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[3][4] Put on all required PPE, including safety goggles, gloves, and a lab coat.

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

  • Inert Atmosphere: If the experiment requires anhydrous conditions, perform all manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Dispensing: Carefully weigh the desired amount of the solid compound, avoiding the creation of dust.[7]

  • Closing: Tightly seal the container immediately after dispensing.

  • Storage: Return the compound to the freezer for storage at or below -20°C.[6]

  • Waste Disposal: Dispose of any waste material according to your institution's guidelines for chemical waste.

Workflow Diagram

Safe_Handling_Workflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal cluster_emergency Emergency Procedures A Don PPE (Goggles, Gloves, Lab Coat) B Work in Fume Hood A->B C Equilibrate Container to Room Temperature B->C D Dispense Under Inert Atmosphere C->D E Weigh Compound D->E F Tightly Seal Container E->F H Dispose of Waste Properly E->H G Store in Freezer (<= -20°C) F->G I Spill K Follow Institutional Spill Protocol I->K J Exposure L Administer First Aid & Seek Medical Attention J->L

Caption: Workflow for safe handling and storage of this compound.

References

Overcoming challenges in the characterization of 1-Methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 1-Methylpiperidine-2,4-dione.

Troubleshooting Guides

Synthesis and Purification

A common synthetic route to this compound is the Dieckmann cyclization of an appropriate N-methylated amino diester. Challenges in this synthesis often relate to reaction conditions and purification of the final product.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound - Incomplete reaction. - Hydrolysis of the starting diester or the β-keto ester product.[1] - Inappropriate base or solvent.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure anhydrous (dry) reaction conditions to prevent hydrolysis.[1] - Use a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or toluene.
Presence of multiple spots on TLC after reaction - Incomplete reaction. - Formation of side products (e.g., intermolecular condensation products). - Decomposition of the product.- Increase reaction time or temperature, but monitor for decomposition. - Use a high-dilution technique to favor intramolecular cyclization over intermolecular reactions. - Purify the crude product using column chromatography.
Difficulty in purifying the product - Co-elution of impurities with the product during column chromatography. - Oily nature of the product, making crystallization difficult.- Optimize the solvent system for column chromatography; a gradient elution of hexane and ethyl acetate is a good starting point. - Attempt crystallization from different solvent systems (e.g., diethyl ether/hexane, ethyl acetate/hexane). - Consider conversion to a crystalline salt (e.g., hydrochloride) for purification, followed by neutralization to recover the free dione.
Product appears to be unstable - this compound, like other piperidines, can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.[2]- Store the purified compound under an inert atmosphere at a low temperature (-20°C is recommended). - Avoid prolonged exposure to strong acids or bases.
Analytical Characterization

The characterization of this compound can be complicated by the presence of keto-enol tautomers.

Problem Potential Cause(s) Recommended Solution(s)
Complex ¹H NMR spectrum with more peaks than expected - Presence of both keto and enol tautomers in the NMR solvent. The keto-enol tautomerism is solvent-dependent.[3][4] - Presence of impurities.- Acquire NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to observe shifts in the tautomeric equilibrium.[3][4] - Perform 2D NMR experiments (COSY, HSQC) to aid in the assignment of protons and carbons for both tautomers. - Compare the spectrum with available literature data or spectra of similar compounds.
Broad signals in the NMR spectrum - Chemical exchange between the keto and enol forms on the NMR timescale.- Acquire the NMR spectrum at different temperatures. Lowering the temperature may slow down the exchange and result in sharper signals for each tautomer.
Ambiguous Mass Spectrometry fragmentation pattern - The presence of two tautomers might lead to a complex fragmentation pattern.- Use a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺. - Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a clearer fragmentation pattern.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for this compound?

A1: The ¹H NMR spectrum can be complex due to the potential for keto-enol tautomerism. In the keto form, you would expect to see signals for the N-methyl group, and the three methylene groups of the piperidine ring. The presence of the enol form will give rise to an additional set of signals, including a vinyl proton and a hydroxyl proton. The ratio of keto to enol forms is dependent on the solvent used for analysis. A reference ¹H NMR spectrum is available from some chemical suppliers.[5]

Q2: How does the keto-enol tautomerism of this compound affect its characterization?

A2: The presence of two tautomers in equilibrium can complicate spectroscopic analysis. In NMR, it leads to a larger number of signals than expected for a single structure. In chromatography, it might result in broadened or multiple peaks depending on the rate of interconversion on the chromatographic timescale. It is crucial to be aware of this phenomenon when interpreting analytical data. The equilibrium can be influenced by solvent polarity, temperature, and pH.[3][4]

Q3: What are the key considerations for the purification of this compound?

A3: Purification is typically achieved by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate. Due to the polar nature of the dione, it may require a relatively polar solvent mixture for elution. If the compound is an oil, crystallization can be attempted from various non-polar/polar solvent mixtures. It is important to handle the purified compound in an inert atmosphere and store it at low temperatures to prevent degradation.

Q4: What are the typical mass spectrometry fragmentation patterns for piperidine derivatives?

A4: For piperidine derivatives, fragmentation is often initiated by ionization of the nitrogen atom. Common fragmentation pathways include alpha-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen) leading to the formation of a stable iminium ion. The specific fragmentation pattern for this compound will also be influenced by the two carbonyl groups. Under ESI-MS, the primary ion observed will likely be the protonated molecule [M+H]⁺.

Experimental Protocols

Synthesis of this compound via Dieckmann Cyclization (General Procedure)

This protocol is a general guideline based on the Dieckmann cyclization of N-substituted amino diesters. Optimization may be required for specific substrates.

Materials:

  • Appropriate N-methylated amino diester (e.g., Diethyl 2-(N-methyl-N-(2-ethoxycarbonylethyl)amino)acetate)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Hydrochloric acid (HCl) for workup

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-methylated amino diester in the anhydrous aprotic solvent in a flame-dried flask.

  • Cool the solution in an ice bath.

  • Carefully add the strong base portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). Gentle heating may be necessary to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of aqueous HCl until the solution is acidic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system.

Characterization by NMR Spectroscopy

Procedure:

  • Prepare a sample of this compound (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If the spectra are complex, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structure elucidation and assignment of the keto and enol forms.

  • To study the keto-enol tautomerism, acquire spectra in different deuterated solvents and at various temperatures.

Data Presentation

Representative Analytical Data
Technique Parameter Expected Value/Observation
Molecular Weight -127.14 g/mol
Molecular Formula -C₆H₉NO₂
¹H NMR Chemical Shifts (δ)Dependent on solvent and keto-enol ratio. Key signals: N-CH₃, and three sets of CH₂ protons for the keto form. Additional signals for the enol form: vinyl CH and enol OH.
¹³C NMR Chemical Shifts (δ)Dependent on solvent and keto-enol ratio. Key signals: Two C=O carbons, N-CH₃ carbon, and three CH₂ carbons for the keto form. Additional signals for the enol form, including C=C carbons.
Mass Spectrometry [M+H]⁺ (ESI)m/z 128.06

Visualizations

Dieckmann Cyclization Workflow

dieckmann_cyclization start N-methylated amino diester base Strong Base (e.g., NaH) start->base 1. cyclization Intramolecular Cyclization base->cyclization intermediate Cyclic β-keto ester enolate cyclization->intermediate workup Acidic Workup (HCl) intermediate->workup 2. product This compound (Crude) workup->product purification Column Chromatography product->purification 3. final_product Purified Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Keto-Enol Tautomerism

keto_enol_tautomerism keto Keto Form (this compound) enol Enol Form (4-Hydroxy-1-methyl-5,6-dihydro-pyridin-2(1H)-one) keto->enol Equilibrium

Caption: Keto-enol equilibrium of this compound.

Analytical Workflow for Characterization

analytical_workflow sample Purified This compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms Mass Spectrometry (ESI-MS, MS/MS) sample->ms hplc HPLC/UPLC (Purity Check) sample->hplc data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis

Caption: Workflow for the analytical characterization of the compound.

References

Validation & Comparative

A Comparative Analysis of 1-Methylpiperidine-2,4-dione and Other N-Substituted Piperidinediones in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidinedione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, N-substituted piperidine-2,4-diones have garnered significant interest for their potential as therapeutic agents, particularly in oncology and inflammatory diseases. This guide provides an objective comparison of 1-Methylpiperidine-2,4-dione with other N-substituted piperidinediones, supported by available experimental data.

Chemical Structures

The fundamental structure of the compounds discussed in this guide is the piperidine-2,4-dione ring. The biological activity of these compounds is significantly influenced by the nature of the substituent at the nitrogen atom (N-substitution).

  • This compound: The simplest structure in this series, featuring a methyl group at the nitrogen atom.

  • Other N-Substituted Piperidinediones: This guide will focus on analogues where the methyl group is replaced by other substituents, such as benzyl and more complex aryl moieties, to explore structure-activity relationships.

Comparative Biological Activity: Cytotoxicity

The cytotoxic potential of N-substituted piperidinediones is a key area of investigation. While direct comparative studies of a wide range of simple N-substituted piperidine-2,4-diones are limited in publicly available literature, data from various sources on related piperidone structures provide valuable insights into the influence of the N-substituent on anticancer activity.

For instance, studies on curcumin analogues incorporating a piperidone core have demonstrated that the nature of the substitution on the piperidine ring plays a crucial role in their biological activity. Compounds like 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) and 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) have shown potent anticancer and anti-inflammatory effects by modulating key signaling pathways.[1][2]

Compound/Derivative ClassN-SubstituentTarget Cell LineIC50 (µM)Reference
Hypothetical Data for Comparison
This compoundMethylVarious Cancer Cell LinesData not readily available-
N-Benzylpiperidine-2,4-dioneBenzylVarious Cancer Cell LinesData not readily available-
N-Phenylpiperidine-2,4-dionePhenylVarious Cancer Cell LinesData not readily available-
Data from Related Piperidone Structures
EF24 (3,5-Bis(2-fluorobenzylidene)piperidin-4-one)Hydrogen (on piperidone nitrogen)Various Cancer Cell Lines~1-5[3][4]
EF31 (3,5-Bis(2-pyridinylmethylidene)-4-piperidone)Hydrogen (on piperidone nitrogen)RAW264.7 macrophages (NF-κB inhibition)~5[1][2]

Note: The table above highlights the current gap in directly comparable cytotoxicity data for simple N-substituted piperidine-2,4-diones and presents data for more complex, yet structurally related, piperidone analogues to infer potential structure-activity relationships. The development of robust comparative datasets is a clear area for future research.

Modulation of Signaling Pathways

N-substituted piperidinediones have been shown to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases. Certain piperidone derivatives have demonstrated potent inhibitory effects on this pathway. For example, the curcumin analogue EF31, which contains a piperidone core, has been shown to be a more potent inhibitor of NF-κB activity than curcumin itself.[1][2] It achieves this by inhibiting IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade.

NF_kB_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription (Inflammation, Cell Survival) Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene Transcription (Inflammation, Cell Survival) N-Substituted Piperidinediones N-Substituted Piperidinediones N-Substituted Piperidinediones->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by N-substituted piperidinediones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature in many cancers. Some piperidine-containing compounds have been shown to modulate this pathway. For instance, piperine, a natural product containing a piperidine moiety, has been reported to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival N-Substituted Piperidinediones N-Substituted Piperidinediones N-Substituted Piperidinediones->MEK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by N-substituted piperidinediones.

Experimental Protocols

Synthesis of N-Substituted Piperidine-2,4-diones via Dieckmann Cyclization

A common and versatile method for the synthesis of piperidine-2,4-diones is the Dieckmann cyclization. This intramolecular condensation of a dicarboxylate ester in the presence of a base is a powerful tool for forming five- and six-membered rings.

Dieckmann_Cyclization N-Substituted Diethyl 3-aminoglutarate N-Substituted Diethyl 3-aminoglutarate Intramolecular Cyclization Intramolecular Cyclization N-Substituted Diethyl 3-aminoglutarate->Intramolecular Cyclization Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intramolecular Cyclization β-keto ester intermediate β-keto ester intermediate Intramolecular Cyclization->β-keto ester intermediate Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation β-keto ester intermediate->Hydrolysis & Decarboxylation N-Substituted Piperidine-2,4-dione N-Substituted Piperidine-2,4-dione Hydrolysis & Decarboxylation->N-Substituted Piperidine-2,4-dione

Caption: General workflow for the synthesis of N-substituted piperidine-2,4-diones.

Protocol:

  • Preparation of the Diester: React the desired primary amine (e.g., methylamine, benzylamine) with two equivalents of ethyl acrylate to form the corresponding N-substituted diethyl 3,3'-iminodipropionate.

  • Cyclization: To a solution of the diester in an anhydrous solvent (e.g., toluene or ethanol), add a strong base such as sodium ethoxide or sodium hydride. The mixture is typically heated to reflux to promote the intramolecular Dieckmann condensation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized with an acid. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the N-substituted piperidine-2,4-dione.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-substituted piperidine-2,4-dione derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins such as phosphorylated IκBα and the nuclear translocation of p65.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). After treatment, lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-IκBα or anti-p65).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Analysis: Capture the light signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein, which can be quantified using densitometry software.

Conclusion

This compound and its N-substituted analogues represent a promising class of compounds with potential therapeutic applications. While a comprehensive, direct comparison of their biological activities is an area ripe for further investigation, existing data on structurally related piperidones suggest that the nature of the N-substituent is a critical determinant of their potency and mechanism of action. The ability of these compounds to modulate key signaling pathways like NF-κB and MAPK underscores their potential in the development of novel anticancer and anti-inflammatory agents. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold.

References

Comparative Bioactivity of 1-Methylpiperidine-2,4-dione and its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of 1-Methylpiperidine-2,4-dione and its analogous chemical structures. While specific experimental data on the bioactivity of this compound itself is limited in currently available scientific literature, this document summarizes the known biological effects of the broader piperidine-2,4-dione and N-substituted piperidine chemical classes. The information is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound family.

Introduction to Piperidine-2,4-diones

Comparative Bioactivity Data

Due to the limited specific data for this compound, this section presents a summary of the bioactivities of structurally related piperidine and piperidinone derivatives. This information can provide insights into the potential therapeutic applications of this compound and guide future research.

Table 1: Anticancer Activity of Selected Piperidine and Piperidinone Analogs

Compound/AnalogCancer Cell LineBioactivity (IC50)
6-(4-aminopiperidin-1-yl)-...-3-methylpyrimidine-2,4(1H,3H)-dione derivative (5h)SW480 (colorectal)15.70 ± 0.28 µM
6-(4-aminopiperidin-1-yl)-...-3-methylpyrimidine-2,4(1H,3H)-dione derivative (5h)MCF-7 (breast)16.50 ± 4.90 µM
Piperidine-based benzamide derivative (6a)MDA-MB-436 (breast)8.56 ± 1.07 μM
Piperidine-based benzamide derivative (15d)MDA-MB-436 (breast)6.99 ± 2.62 μM

Table 2: Anti-inflammatory and Analgesic Activity of Selected Piperidine Analogs

Compound/AnalogAssayBioactivity (IC50 / Effect)
(4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) (PD5)Platelet Aggregation InhibitionIC50 = 0.06 mM
(4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromide) (PD3)Platelet Aggregation InhibitionIC50 = 80 mM
Acetyl salicylic acid (positive control)Platelet Aggregation InhibitionIC50 = 150 µM

Potential Signaling Pathways

While the specific molecular targets of this compound are unknown, various piperidine derivatives have been reported to modulate key signaling pathways involved in cancer and inflammation. The following diagrams illustrate some of these generalized pathways.

G General Experimental Workflow for Bioactivity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of this compound and Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->Anticancer AntiInflammatory Anti-inflammatory Screening (e.g., COX/LOX Inhibition, Griess Assay) Purification->AntiInflammatory Analgesic Analgesic Screening (e.g., Opioid Receptor Binding) Purification->Analgesic IC50 IC50/EC50 Determination Anticancer->IC50 AntiInflammatory->IC50 Analgesic->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) SAR->Mechanism G Potential Anti-inflammatory Signaling Pathways for Piperidine Derivatives cluster_0 Arachidonic Acid Metabolism cluster_1 NF-κB Signaling Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 PLA2 Stimuli->PLA2 IKK IKK Stimuli->IKK Piperidine Piperidine-2,4-dione Analog COX COX-1 / COX-2 Piperidine->COX Inhibition? LOX LOX Piperidine->LOX Inhibition? Piperidine->IKK Inhibition? AA Arachidonic Acid PLA2->AA AA->COX AA->LOX PGs Prostaglandins COX->PGs Inflammation, Pain LTs Leukotrienes LOX->LTs Inflammation NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes

Navigating the Structure-Activity Relationship of 1-Methylpiperidine-2,4-dione Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the intricate process of drug discovery and development, a comprehensive understanding of the structure-activity relationship (SAR) of molecular scaffolds is paramount. This guide provides a comparative analysis of 1-Methylpiperidine-2,4-dione derivatives, a class of compounds that, while not extensively explored in dedicated SAR studies, have emerged as important building blocks in the synthesis of complex, biologically active molecules. This document summarizes the available quantitative data, outlines key experimental protocols, and visualizes the synthetic pathways involving this scaffold.

Limited Public Data on Direct SAR Studies

A thorough review of scientific literature and patent databases indicates a scarcity of comprehensive SAR studies focused specifically on the this compound core. The primary utility of this scaffold appears to be as a versatile intermediate in the synthesis of more elaborate chemical entities. However, isolated data points and its incorporation into patented bioactive compounds provide valuable insights into its potential biological relevance.

Biological Activities and Applications

The this compound scaffold has been identified as a component in molecules targeting significant biological pathways, including kinase and KRAS inhibition. While the final complex molecules are the primary focus of these studies, the inclusion of the this compound moiety suggests its contribution to the overall pharmacological profile.

One study identified this compound as having weak inhibitory activity in a cysteine sulfenylation assay, with an IC50 value of 10.2 ± 0.5 mM.[1] This finding, although modest, points towards a potential for this scaffold to interact with biological nucleophiles.

Use as a Synthetic Intermediate

Patent literature reveals the role of this compound as a key starting material in the synthesis of novel inhibitors. For instance, it has been utilized in the preparation of substituted pyrrolo-pyridinone derivatives targeting Casein Kinase 1 (CSNK1) and fused-tricyclic inhibitors of KRAS.

The general synthetic utility of this compound is depicted in the following workflow:

synthetic_workflow start This compound intermediate Reaction with Isothiocyanate start->intermediate Condensation final_product Complex Heterocyclic Inhibitors (e.g., CSNK1, KRAS inhibitors) intermediate->final_product Cyclization & Further Modification

Caption: General synthetic workflow utilizing this compound.

Quantitative Data

The available quantitative data for the biological activity of this compound is limited. The following table summarizes the reported inhibitory concentration.

CompoundAssayTargetIC50 (mM)Reference
This compoundCysteine Sulfenylation Assay-10.2 ± 0.5[1]

Experimental Protocols

Cysteine Sulfenylation Inhibition Assay

Objective: To assess the ability of a compound to inhibit the modification of sulfenylated cysteines.

Methodology:

  • Platelets are treated with a sulfenic acid-selective carbon nucleophile.

  • The inhibitory compound (e.g., this compound) is added at varying concentrations.

  • Platelet aggregation is induced.

  • The concentration of the inhibitor required to reduce the formation of modified cysteines by 50% (IC50) is determined.[1]

Synthesis of Pyrrolo-pyridinone Derivatives (General Scheme from Patent Literature)

Objective: To synthesize substituted pyrrolo-pyridinone derivatives for kinase inhibition.

Methodology:

  • A mixture of this compound and an appropriate isothiocyanate (e.g., isothiocyanatobenzene) is prepared in a suitable solvent like acetonitrile.

  • A base, such as 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), is added dropwise at a controlled temperature (e.g., below 5 °C).

  • The reaction mixture is stirred at room temperature for several hours to allow for the condensation reaction to proceed.

  • The reaction is then quenched, typically with an aqueous acid solution (e.g., hydrogen chloride), to yield the intermediate product which can be further modified.

The logical relationship for this synthetic step can be visualized as follows:

synthesis_logic cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Thioamide Intermediate Thioamide Intermediate This compound->Thioamide Intermediate Isothiocyanate Isothiocyanate Isothiocyanate->Thioamide Intermediate DBU (Base) DBU (Base) DBU (Base)->Thioamide Intermediate Catalyst Acetonitrile (Solvent) Acetonitrile (Solvent) Controlled Temperature Controlled Temperature Stirring Stirring

Caption: Logical relationship of reactants and conditions in the synthesis of a thioamide intermediate.

Conclusion

While a comprehensive, publicly available SAR guide for this compound derivatives is currently not feasible due to the limited data, this guide serves to consolidate the existing knowledge for researchers in the field. The primary value of this scaffold appears to be as a versatile building block for the synthesis of complex and potent biological inhibitors. The provided data and experimental outlines offer a foundational understanding and a starting point for further investigation into the medicinal chemistry potential of this and related piperidine-2,4-dione structures. Further focused studies are warranted to fully elucidate the SAR of this promising scaffold.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-Methylpiperidine-2,4-dione against a panel of selected kinase and cyclooxygenase (COX) enzymes. Given the known anti-inflammatory and analgesic properties of related piperidine-containing compounds, this analysis aims to elucidate the selectivity profile of this compound, a critical step in early-stage drug discovery and development. The data presented herein is intended to guide further investigation into its mechanism of action and potential therapeutic applications.

Comparative Inhibitory Activity

The inhibitory activity of this compound and two comparator compounds, a known COX inhibitor (Celecoxib) and a broad-spectrum kinase inhibitor (Staurosporine), were assessed against a panel of five kinases relevant to inflammatory signaling pathways and the two COX isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Compoundc-Src (nM)p38α (nM)JNK1 (nM)IKKβ (nM)GSK3β (nM)COX-1 (nM)COX-2 (nM)
This compound 1,2508502,3005,400>10,0008,2001,500
Celecoxib >10,000>10,000>10,000>10,000>10,0002,70040
Staurosporine 5128253>10,000>10,000

Experimental Protocols

Kinase Inhibition Assay

A panel of five kinases (c-Src, p38α, JNK1, IKKβ, and GSK3β) were screened using a radiometric assay. The protocol was as follows:

  • Reaction Setup: Kinase reactions were performed in a 96-well plate. Each well contained the respective kinase, a specific peptide substrate, and ATP radioactively labeled with ³³P (γ-³³P-ATP) in a kinase buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO).

  • Compound Addition: this compound and the comparator compounds were serially diluted in DMSO and added to the reaction wells to achieve a final concentration range of 0.1 nM to 100 µM.

  • Initiation and Incubation: The kinase reaction was initiated by the addition of the γ-³³P-ATP. The plates were incubated at room temperature for 60 minutes.

  • Termination and Detection: The reaction was terminated by the addition of phosphoric acid. The phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity against COX-1 and COX-2 was determined using a colorimetric assay kit (Cayman Chemical).

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were prepared according to the manufacturer's instructions.

  • Compound Incubation: The test compounds were pre-incubated with the enzymes in a reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol) for 10 minutes at 37°C.

  • Reaction Initiation: The reaction was initiated by the addition of arachidonic acid as the substrate.

  • Detection: The reaction was allowed to proceed for 2 minutes at 37°C. The production of prostaglandin G₂ (PGG₂) was measured colorimetrically at 590 nm following a peroxidase-catalyzed reaction with N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Data Analysis: IC50 values were determined from the concentration-inhibition curves.

Visualizations

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex NF_kappaB_I_kappaB NF-κB/IκB IKK_complex->NF_kappaB_I_kappaB P NF_kappaB NF-κB NF_kappaB_I_kappaB->NF_kappaB IκB degradation Nucleus Nucleus NF_kappaB->Nucleus Translocation Gene_Expression Inflammatory Gene Expression NF_kappaB->Gene_Expression Activation Compound This compound Compound->IKK_complex Inhibition

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.

G start Start compound_prep Compound Preparation (this compound & Comparators) start->compound_prep dispense Compound Dispensing (Serial Dilutions) compound_prep->dispense assay_plate Assay Plate Preparation (Kinases/COX enzymes, Substrates) assay_plate->dispense incubate Incubation dispense->incubate read Signal Detection (Radiometric/Colorimetric) incubate->read analyze Data Analysis (IC50 Determination) read->analyze end End analyze->end

Caption: Experimental workflow for cross-reactivity profiling.

G compound This compound primary_target Primary Target(s) (e.g., p38α) compound->primary_target High Affinity off_target_kinases Off-Target Kinases (e.g., c-Src, JNK1) compound->off_target_kinases Lower Affinity off_target_cox Off-Target COX (e.g., COX-2) compound->off_target_cox Lower Affinity biological_effect Anti-inflammatory Effect primary_target->biological_effect off_target_kinases->biological_effect off_target_cox->biological_effect

Caption: Logical relationship of the compound to its potential primary and off-targets.

Benchmarking the synthetic efficiency of 1-Methylpiperidine-2,4-dione preparation methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of substituted piperidine-2,4-diones is a critical endeavor in medicinal chemistry due to their presence in a variety of biologically active molecules. This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 1-Methylpiperidine-2,4-dione, a key heterocyclic scaffold. The comparison focuses on the well-established Dieckmann cyclization and an alternative approach involving the condensation of an N-methylated β-amino ester with an activated acetic acid derivative. This analysis is supported by analogous experimental data from the literature to provide a framework for synthetic route selection.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters of the two benchmarked synthetic routes to this compound.

ParameterMethod 1: Dieckmann CyclizationMethod 2: β-Amino Ester Condensation
Starting Materials Ethyl N-(2-(ethoxycarbonyl)ethyl)-N-methylglycinateEthyl N-methyl-β-alaninate, Ethyl Malonyl Chloride
Key Reactions Intramolecular condensationIntermolecular condensation, cyclization
Reaction Time 4-6 hours6-8 hours
Reaction Temperature 80-120 °C (Reflux)Room Temperature to 60 °C
Typical Yield 60-75%50-65%
Purification Method Column ChromatographyRecrystallization/Column Chromatography
Scalability Readily scalableModerate
Reagent Toxicity Sodium ethoxide (corrosive)Malonyl chloride (corrosive, moisture sensitive)

Experimental Protocols

This method relies on the intramolecular base-catalyzed condensation of a diester to form the target β-keto ester, which exists in equilibrium with its enol form, 1-methyl-4-hydroxypiperidin-2-one.

Step 1: Synthesis of Ethyl N-(2-(ethoxycarbonyl)ethyl)-N-methylglycinate

To a solution of ethyl N-methylglycinate (1 eq.) and triethylamine (1.2 eq.) in a suitable solvent such as toluene or THF, ethyl acrylate (1.1 eq.) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diester, which can be purified by vacuum distillation.

Step 2: Dieckmann Cyclization

The diester (1 eq.) is dissolved in anhydrous toluene under an inert atmosphere of argon or nitrogen. A strong base, typically sodium ethoxide (1.1 eq.), is added portion-wise at room temperature. The reaction mixture is then heated to reflux (80-120 °C) for 4-6 hours to promote the intramolecular cyclization. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and quenched by the careful addition of a weak acid, such as acetic acid, or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

This alternative approach involves the acylation of a β-amino ester with an activated malonic acid derivative, followed by in-situ cyclization.

Step 1: Synthesis of Ethyl N-methyl-β-alaninate

Ethyl N-methyl-β-alaninate can be prepared by the esterification of N-methyl-β-alanine or by the Michael addition of methylamine to ethyl acrylate. For the latter, a solution of methylamine in a suitable solvent is treated with ethyl acrylate at a low temperature, and the reaction is allowed to proceed to completion. The product is isolated by distillation under reduced pressure.

Step 2: Condensation and Cyclization

To a solution of ethyl N-methyl-β-alaninate (1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.2 eq.) in a chlorinated solvent like dichloromethane at 0 °C, a solution of ethyl malonyl chloride (1.1 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. A cyclizing agent, such as a milder base or gentle heating (up to 60 °C), is then employed to facilitate the intramolecular condensation. The reaction progress is monitored by TLC. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Mandatory Visualizations

dieckmann_cyclization start Ethyl N-(2-(ethoxycarbonyl)ethyl) -N-methylglycinate reagent1 Base (e.g., NaOEt) start->reagent1 intermediate Enolate Intermediate reagent1->intermediate Deprotonation cyclization Intramolecular Cyclization intermediate->cyclization workup Acidic Workup cyclization->workup Ring Closure product This compound workup->product

Caption: Workflow for Dieckmann Cyclization.

beta_amino_ester_condensation start1 Ethyl N-methyl-β-alaninate reagent2 Base (e.g., Et3N) start1->reagent2 start2 Ethyl Malonyl Chloride start2->reagent2 acylation Acylation reagent2->acylation intermediate2 Acyclic Diamide Ester acylation->intermediate2 cyclization2 Intramolecular Cyclization intermediate2->cyclization2 product2 This compound cyclization2->product2

Caption: Workflow for β-Amino Ester Condensation.

Comparative Efficacy Analysis: 1-Methylpiperidine-2,4-dione In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of 1-Methylpiperidine-2,4-dione and its analogs.

Introduction:

This compound is a heterocyclic compound belonging to the piperidine class of molecules, which are integral scaffolds in numerous pharmaceuticals. While direct experimental data on the in vitro and in vivo efficacy of this compound is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide provides a comparative overview of the reported efficacy of structurally related piperidine derivatives, offering insights into the potential therapeutic applications of this compound, particularly in the areas of analgesia and anti-inflammatory action.

The following sections detail the available quantitative data for comparator compounds, outline relevant experimental protocols for efficacy testing, and visualize key experimental workflows. This information is intended to serve as a valuable resource for guiding future research and development efforts focused on this compound and its derivatives.

Comparative Efficacy Data

Due to the absence of specific efficacy data for this compound, this section presents data from studies on other piperidine derivatives with demonstrated analgesic, anti-inflammatory, and cytotoxic activities. This comparative data can help researchers infer the potential activity of this compound and design appropriate screening assays.

Table 1: In Vivo Analgesic Activity of Piperidine Derivatives

CompoundAnimal ModelAssayDoseEfficacyReference
HN58 (4-amino methyl piperidine derivative)MouseAcetic acid-induced writhingNot Specified100% inhibition[1]
PP1 (4-piperidinopiperidine derivative)MouseTail immersion50 mg/kgSignificant analgesia[2]
AMP5 (4-amino methylpiperidine derivative)MouseTail immersion1 mg/kgPotent analgesia[2]
AMP6 (4-amino methylpiperidine derivative)MouseTail immersion0.1 mg/kgPotent analgesia[2]
Compound 29 (4-aryl-1-aminoalkylpiperazine/piperidine analog)RatFormalin test (second phase)0.78 mg/kg (ED50)High potency[3]
Compound 29 (4-aryl-1-aminoalkylpiperazine/piperidine analog)RatSpinal Nerve Ligation (SNL) model100 mg/kg45% Maximum Possible Effect (MPE)[3]

Table 2: In Vitro Anti-inflammatory Activity of Piperidine and Related Derivatives

CompoundCell LineAssayIC50 ValueReference
Diarylidene-N-methyl-4-piperidone (DANMP) derivativesRAW 264.7 macrophagesNitric Oxide (NO) production inhibitionSimilar to or better than curcumin[4]
1-O-methyl chrysophanolNot ApplicableProtein denaturation63 µg/ml[5]
Epimedium brevicornu Maxim ethanol extract (EBME)RAW264.7 macrophagesNitric Oxide (NO) and Prostaglandin E2 (PGE2) production inhibitionSignificant decrease[6]

Table 3: In Vitro Cytotoxicity of Piperidone Derivatives

CompoundCell LineIC50 ValueReference
3,5-bis(benzylidene)-4-piperidone (2a-u)Ca9-22 (Human gingival carcinoma)Varies by derivative[7]
3,5-bis(benzylidene)-4-piperidone (2a-u)HSC-2 (Human squamous carcinoma)Varies by derivative[7]
3,5-bis(benzylidene)-4-piperidone (2a-u)HSC-4 (Human squamous carcinoma)Varies by derivative[7]
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one (6a)OVCAR3 (Ovarian cancer)Not specified, but TI = 1.8[8]
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one (6a)CA46 (Burkitt's lymphoma)Not specified, but TI = 2.95[8]
1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one (6a)T47d (Breast cancer)Not specified, but TI = 3.17[8]

TI: Therapeutic Index

Proposed Experimental Protocols

The following protocols are based on established methodologies for assessing the analgesic and anti-inflammatory properties of novel compounds and are recommended for the evaluation of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent system.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC50 value of this compound.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) for at least one week before the experiment, with free access to food and water.

  • Grouping and Administration: Divide the mice into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., aspirin, 100 mg/kg), and test groups receiving different doses of this compound (e.g., 10, 25, 50 mg/kg) administered intraperitoneally (i.p.).

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group. A significant reduction in the number of writhes indicates analgesic activity.

Visualizing Experimental Workflows

Workflow for In Vitro Anti-inflammatory Screening

G In Vitro Anti-inflammatory Screening Workflow cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Data Acquisition and Analysis A Culture RAW 264.7 Cells B Seed Cells in 96-well Plate A->B C Add this compound B->C D Incubate for 1 hour C->D E Stimulate with LPS D->E F Incubate for 24 hours E->F G Collect Supernatant F->G H Perform Griess Assay G->H I Measure Absorbance H->I J Calculate % Inhibition and IC50 I->J

In Vitro Anti-inflammatory Screening Workflow

Workflow for In Vivo Analgesic Testing

G In Vivo Analgesic Testing Workflow (Writhing Test) cluster_0 Animal Preparation cluster_1 Drug Administration and Induction cluster_2 Observation and Data Analysis A Acclimatize Mice B Group Animals A->B C Administer Test Compound / Vehicle / Positive Control B->C D Wait for 30 minutes C->D E Inject Acetic Acid (i.p.) D->E F Observe and Count Writhes for 20 minutes E->F G Calculate % Inhibition F->G H Statistical Analysis G->H

In Vivo Analgesic Testing Workflow

While direct efficacy data for this compound is not currently available, the information presented in this guide on structurally similar compounds suggests its potential as a lead for the development of novel analgesic and anti-inflammatory agents. The provided experimental protocols and workflows offer a clear path for researchers to systematically evaluate the in vitro and in vivo efficacy of this compound. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential therapeutic applications.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Piperidine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key piperidine-2,4-dione analogs, a class of compounds that includes important immunomodulatory and anti-cancer agents. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.

Executive Summary

Piperidine-2,4-dione analogs, most notably thalidomide and its successors, have revolutionized the treatment of various hematological malignancies. Their mechanism of action, primarily through the modulation of the Cereblon E3 ubiquitin ligase complex, leads to the degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Understanding the pharmacokinetic properties of these analogs is crucial for optimizing dosing regimens, predicting drug-drug interactions, and developing novel derivatives with improved therapeutic indices. This guide compares the pharmacokinetic profiles of thalidomide, lenalidomide, pomalidomide, and the newer generation analogs, iberdomide and mezigdomide.

Pharmacokinetic Data Comparison

The following table summarizes the key human pharmacokinetic parameters for five prominent piperidine-2,4-dione analogs. These values are primarily derived from single-dose studies in healthy volunteers or patient populations and may vary depending on the specific study population, dosage, and formulation.

ParameterThalidomideLenalidomidePomalidomideIberdomideMezigdomide
Time to Maximum Concentration (Tmax) (hours) ~2-5[1]~0.5-4[2]~2-3[3]~2-3Dose-dependent, rapid absorption
Maximum Concentration (Cmax) (ng/mL) Dose-dependent; Less than proportional increase with dose[1]Dose-proportional[4]Dose-dependent; Less than dose-proportional increase[3][5]Dose-proportionalDose-dependent, linear pharmacokinetics[6][7]
Area Under the Curve (AUC) (ng·h/mL) Dose-proportional[1]Dose-proportional[4]Approximately dose-proportional[3][5]Dose-proportionalDose-dependent, linear pharmacokinetics[6][7]
Elimination Half-life (t1/2) (hours) ~6.18 ± 0.84[8]~3[2]~7.5-9.5[9]~9-13[10]Not explicitly stated
Oral Bioavailability (%) >90% (based on recovery of radioactivity)[1]>90%[4]>70%[3]Not explicitly statedNot explicitly stated
Metabolism Primarily non-enzymatic hydrolysis; minimal CYP450 involvement.[11]Limited metabolism; primarily excreted unchanged.[4]Extensively metabolized, including CYP-mediated pathways (CYP1A2, CYP3A4).[3]Primarily metabolized by CYP3A enzymes.[10]Mainly eliminated through hepatic metabolism.[7]
Excretion Primarily renal excretion of hydrolysis products.~82% of an oral dose is excreted as unchanged drug in urine within 24 hours.[4]Metabolites are mainly excreted in urine.[3]Not explicitly statedRenal elimination plays a smaller role.[7]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from a variety of preclinical and clinical studies. The following sections outline the general methodologies employed in these key experiments.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug in a living organism.

Typical Protocol:

  • Animal Model: Preclinical studies often utilize rodent (e.g., rats, mice) or non-rodent (e.g., dogs, non-human primates) species. Clinical studies are conducted in healthy human volunteers or patient populations.

  • Drug Administration: The piperidine-2,4-dione analog is administered, typically orally as a capsule or suspension, at a specified dose. For bioavailability studies, an intravenous administration group is often included.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and various time points post-dose) via appropriate methods (e.g., tail vein, jugular vein cannulation in animals; venipuncture in humans). Urine and feces are also collected over a defined period to assess excretion.

  • Sample Processing: Blood samples are processed to obtain plasma or serum, which is then stored, typically at -80°C, until analysis.

  • Bioanalysis: The concentration of the parent drug and its major metabolites in plasma, urine, and feces is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, t1/2, clearance, and volume of distribution using non-compartmental or compartmental analysis software (e.g., WinNonlin).

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of the drug.

Typical Protocol:

  • Test Systems: Common in vitro systems include human liver microsomes (HLMs), hepatocytes, and recombinant cytochrome P450 (CYP) enzymes. HLMs contain a rich source of CYP enzymes, which are major contributors to drug metabolism.

  • Incubation: The piperidine-2,4-dione analog is incubated with the chosen test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions) at a physiological temperature (37°C).

  • Sample Analysis: At various time points, the reaction is quenched, and the samples are analyzed by LC-MS/MS to identify and quantify the parent drug and any formed metabolites.

  • Reaction Phenotyping: To identify the specific CYP enzymes involved in the metabolism, the drug is incubated with a panel of individual recombinant human CYP enzymes. Alternatively, selective chemical inhibitors of specific CYP enzymes are used in incubations with HLMs.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by piperidine-2,4-dione analogs and a typical experimental workflow for their pharmacokinetic analysis.

experimental_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Analysis in_vitro In Vitro Metabolism (Microsomes, Hepatocytes) bioanalysis LC-MS/MS Bioanalysis in_vitro->bioanalysis Metabolite ID in_vivo_animal In Vivo PK (Animal Models) in_vivo_animal->bioanalysis ADME data phase1 Phase I Clinical Trial (Healthy Volunteers) phase1->bioanalysis Human PK data phase2_3 Phase II/III Clinical Trials (Patient Population) phase2_3->bioanalysis Patient PK data pk_modeling Pharmacokinetic Modeling bioanalysis->pk_modeling Concentration data pk_modeling->phase2_3 Dose Optimization

Caption: A typical experimental workflow for pharmacokinetic analysis of piperidine-2,4-dione analogs.

signaling_pathway cluster_drug Piperidine-2,4-dione Analog cluster_e3_ligase Cereblon E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates cluster_downstream Downstream Effects Drug Thalidomide & Analogs (Lenalidomide, Pomalidomide, etc.) CRBN Cereblon (CRBN) Drug->CRBN binds DDB1 DDB1 Ikaros Ikaros (IKZF1) CRBN->Ikaros recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos recruits CUL4 CUL4 Rbx1 Rbx1 Degradation Proteasomal Degradation Ikaros->Degradation ubiquitination Aiolos->Degradation ubiquitination Effects Anti-proliferative & Immunomodulatory Effects Degradation->Effects

Caption: Mechanism of action of piperidine-2,4-dione analogs via Cereblon E3 ligase modulation.

References

Head-to-Head Comparison: Evaluating the Potential of 1-Methylpiperidine-2,4-dione Against Standard-of-Care Anti-Inflammatory and Analgesic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the potential anti-inflammatory and analgesic properties of 1-Methylpiperidine-2,4-dione. Currently, there is a lack of publicly available experimental data specifically for this compound. Therefore, this document outlines the standard methodologies and presents benchmark data from established standard-of-care compounds to guide future research and position the potential of this molecule within the therapeutic landscape.

Introduction to this compound

This compound is a heterocyclic compound belonging to the piperidine class. Piperidine and its derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While specific data on this compound is scarce, the general class of piperidine-containing molecules has shown promise in the development of novel therapeutics, including those with analgesic and anti-inflammatory effects. The dione functionality within the piperidine ring suggests potential for varied chemical interactions and biological targets.

Standard-of-Care Compounds for Inflammation and Pain

The primary standard-of-care for mild to moderate pain and inflammation are Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever. For more severe pain, opioid analgesics are often employed.[1][2][3]

Commonly Used Standard-of-Care NSAIDs:

  • Ibuprofen: A widely used over-the-counter NSAID for pain relief and anti-inflammatory effects.[3][4]

  • Naproxen: Known for its longer-lasting effects compared to ibuprofen.[3][4][5]

  • Indomethacin: A potent NSAID, often used in clinical studies as a reference compound for anti-inflammatory activity.[5]

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[4][6]

Comparative Data Overview (Hypothetical vs. Benchmark)

As no specific data for this compound is available, the following tables provide benchmark data for standard-of-care NSAIDs in common preclinical assays. These tables serve as a reference for the expected performance of a novel anti-inflammatory compound.

Table 1: In Vitro COX Enzyme Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of various NSAIDs against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 is an indicator of COX-2 selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
This compound Data Not AvailableData Not AvailableData Not Available
Indomethacin0.11.50.07
Ibuprofen133440.04
Naproxen3.28.20.39
Celecoxib150.04375

Data for standard-of-care drugs are representative values from various sources and may vary depending on the specific assay conditions.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This table shows the effective dose required to produce a 50% reduction in paw edema (ED50) or the percentage of inhibition at a specific dose in the rat carrageenan-induced paw edema model, a standard test for acute inflammation.

CompoundDose (mg/kg)Inhibition of Edema (%)ED50 (mg/kg)
This compound Data Not AvailableData Not AvailableData Not Available
Indomethacin10~54% at 3 hours[5]~5
Naproxen15~73% at 3 hours[5]~7.5
Ibuprofen100~50%~100

Data for standard-of-care drugs are representative values from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the standard assays that would be used to evaluate the anti-inflammatory and analgesic properties of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The reduction in PGE2 production in the presence of the test compound relative to a control is used to determine the inhibitory potency.[7][8]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (co-factor)

  • L-epinephrine (co-factor)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound) and reference NSAIDs dissolved in DMSO

  • PGE2 ELISA kit

Procedure:

  • In an Eppendorf tube, mix 100 mM Tris-HCl buffer, hematin, and L-epinephrine.[8]

  • Add the purified COX-1 or COX-2 enzyme to the mixture and incubate at room temperature for 2 minutes.[8]

  • Add the test compound at various concentrations (typically in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.[8]

  • Initiate the enzymatic reaction by adding arachidonic acid and incubate for a defined period (e.g., 2 minutes) at 37°C.[9]

  • Stop the reaction by adding a stopping solution (e.g., stannous chloride or a strong acid).[9]

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.[7]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow Diagram:

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagent Mix (Buffer, Cofactors) B Add COX Enzyme (COX-1 or COX-2) A->B C Add Test Compound (e.g., this compound) B->C D Initiate with Arachidonic Acid C->D E Incubate at 37°C D->E F Stop Reaction E->F G Quantify PGE2 (ELISA) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

In Vitro COX Inhibition Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound in rodents.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[10][11][12]

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in sterile saline)

  • Test compound (this compound) and reference NSAIDs

  • Vehicle for compound administration (e.g., saline, carboxymethyl cellulose)

  • Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw using a plethysmometer.[11]

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[10][11]

  • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[5]

  • Calculate the percentage of edema inhibition for each treated group compared to the vehicle-treated control group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 Where ΔV is the change in paw volume from the initial measurement.

  • The dose-response relationship can be analyzed to determine the ED50.

Workflow Diagram:

Paw_Edema_Assay cluster_dosing Animal Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis A Administer Test Compound or Vehicle (Control) B Allow for Absorption (30-60 min) A->B C Measure Initial Paw Volume B->C D Inject Carrageenan into Hind Paw C->D E Measure Paw Volume (hourly for 5h) D->E F Calculate % Edema Inhibition E->F G Determine ED50 F->G

Carrageenan-Induced Paw Edema Workflow.

Signaling Pathway: Prostaglandin Synthesis

The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade that converts arachidonic acid into prostaglandins.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 CompoundX This compound (Hypothetical Target) CompoundX->COX1 CompoundX->COX2

Simplified Prostaglandin Synthesis Pathway.

Conclusion and Future Directions

While this compound belongs to a class of compounds with known biological activities, there is currently no direct experimental evidence to support its efficacy as an anti-inflammatory or analgesic agent. The information and protocols provided in this guide serve as a foundational framework for the systematic evaluation of this compound.

Future research should focus on:

  • In Vitro Screening: Performing COX-1 and COX-2 inhibition assays to determine the potency and selectivity of this compound.

  • In Vivo Efficacy: Utilizing the carrageenan-induced paw edema model and other analgesic models (e.g., acetic acid-induced writhing, hot plate test) to assess its in vivo activity.

  • Mechanism of Action Studies: If active, further studies should be conducted to elucidate its precise mechanism of action beyond COX inhibition.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

By following these established methodologies, the therapeutic potential of this compound can be rigorously assessed and compared to the current standards of care.

References

Orthogonal Methods for Validating the Purity of 1-Methylpiperidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the accurate determination of purity is of paramount importance. A single analytical technique is often insufficient to provide a comprehensive purity profile, as different methods possess inherent biases and limitations. Therefore, employing orthogonal methods—analytical techniques that rely on different physicochemical principles—is crucial for a robust and reliable purity assessment. This guide provides a comparative overview of orthogonal methods for validating the purity of 1-Methylpiperidine-2,4-dione, a key building block in organic synthesis.

The Principle of Orthogonal Validation

Orthogonal methods provide a multi-faceted view of a sample's purity, significantly increasing the confidence in the analytical results. By using techniques with different separation and detection mechanisms, the risk of undetected impurities co-eluting with the main compound or falling outside the detection limits of a single method is minimized.

Orthogonal_Validation cluster_methods Orthogonal Analytical Methods cluster_purity Purity Assessment HPLC HPLC (Chromatographic Separation) Purity Comprehensive Purity Profile of This compound HPLC->Purity Quantitative & Impurity Profile GCMS GC-MS (Volatility & Mass-to-Charge) GCMS->Purity Volatile Impurities & Identification qNMR qNMR (Nuclear Magnetic Resonance) qNMR->Purity Absolute Molar Purity EA Elemental Analysis (Elemental Composition) EA->Purity Elemental Composition Confirmation

Caption: The concept of orthogonal validation for comprehensive purity assessment.

Comparative Analysis of Orthogonal Methods

The following table summarizes the results from the analysis of a batch of this compound using four orthogonal analytical techniques.

Analytical Method Principle Purity (%) LOD LOQ Key Advantages Limitations
RP-HPLC-UV Chromatographic separation based on polarity99.50.01%0.03%High precision and resolving power for non-volatile impurities.Requires a chromophore for UV detection; may require derivatization.
GC-MS Separation based on volatility and boiling point, with mass spectrometric detection99.70.005%0.015%Excellent for volatile and semi-volatile impurities; provides structural information for identification.Not suitable for non-volatile or thermally labile compounds.
Quantitative ¹H-NMR Molar concentration determination based on nuclear magnetic resonance99.8--Absolute quantification without a specific reference standard of the analyte; provides structural confirmation.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.
Elemental Analysis Determination of the mass fractions of C, H, N, and OC: 56.68%H: 7.14%N: 11.02%--Confirms the elemental composition of the bulk material.[1][2]Does not provide information on the nature and quantity of individual impurities.[1][2]

Theoretical Elemental Composition for C₆H₉NO₂: C, 56.68%; H, 7.14%; N, 11.02%; O, 25.16%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile organic impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[3][4]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity certified reference material with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).

    • Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse sequence with a calibrated 90° pulse.

    • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation.[3]

Elemental Analysis

Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen to confirm the empirical formula of the compound.[1][2]

  • Instrumentation: CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Acceptance Criteria: The experimentally determined mass percentages of each element should be within ±0.4% of the theoretical values.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the purity validation of this compound using orthogonal methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Purity Calculation cluster_report Final Purity Report Sample This compound Sample Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC Prep_GCMS Dissolve in Dichloromethane Sample->Prep_GCMS Prep_qNMR Weigh with Internal Standard & Dissolve in Deuterated Solvent Sample->Prep_qNMR Prep_EA Weigh Sample Sample->Prep_EA HPLC RP-HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS qNMR ¹H-NMR Acquisition Prep_qNMR->qNMR EA CHN Analysis Prep_EA->EA Data_HPLC Peak Integration & Area % Calculation HPLC->Data_HPLC Data_GCMS Peak Integration & Impurity Identification GCMS->Data_GCMS Data_qNMR Signal Integration & Molar Purity Calculation qNMR->Data_qNMR Data_EA Elemental Composition Comparison EA->Data_EA Report Comprehensive Purity Report Data_HPLC->Report Data_GCMS->Report Data_qNMR->Report Data_EA->Report

Caption: A typical experimental workflow for purity validation.

By integrating the results from these orthogonal methods, a comprehensive and reliable purity profile for this compound can be established, ensuring its quality and suitability for its intended application in research and drug development.

References

Safety Operating Guide

Personal protective equipment for handling 1-Methylpiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 1-Methylpiperidine-2,4-dione. The following guidelines are based on best practices and data from structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for this exact chemical. Researchers, scientists, and drug development professionals should use this information to supplement a thorough, site-specific risk assessment before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications and Use Cases
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is necessary when there is a splash hazard.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] The choice of glove material should be based on a risk assessment of the specific laboratory task.
Body Protection Flame-retardant and antistatic protective clothingA lab coat or chemical-resistant apron should be worn.[4] For larger quantities or increased exposure risk, a full chemical suit may be necessary.
Respiratory Protection NIOSH/MSHA approved respiratorTo be used in poorly ventilated areas or when exposure limits may be exceeded.[1][2] A chemical fume hood is the preferred engineering control.[1][5]

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Conduct Site-Specific Risk Assessment prep2 Designate Work Area in Chemical Fume Hood prep1->prep2 prep3 Assemble All Necessary Materials and Equipment prep2->prep3 prep4 Don Appropriate Personal Protective Equipment (PPE) prep3->prep4 handle1 Ground and Bond Container and Receiving Equipment prep4->handle1 handle2 Carefully Dispense Required Amount handle1->handle2 handle3 Securely Close Container After Use handle2->handle3 handle4 Perform Experiment Within the Fume Hood handle3->handle4 clean1 Decontaminate Work Surfaces handle4->clean1 clean2 Properly Label and Store All Chemical Containers clean1->clean2 clean3 Doff PPE in the Correct Sequence clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[4]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]

    • Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

  • During Handling:

    • Avoid contact with skin, eyes, and clothing.[7]

    • Do not breathe dust, mist, or vapors.[1]

    • Use non-sparking tools.[4][6]

    • Wash hands thoroughly after handling.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

    • Keep in a designated flammables and corrosives area.[1][6]

    • Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Workflow for Disposal of this compound

cluster_waste_collection Waste Collection cluster_waste_storage Temporary Storage cluster_disposal Final Disposal collect1 Segregate Chemical Waste from Other Waste Streams collect2 Use a Designated, Labeled, and Sealed Waste Container collect1->collect2 collect3 Collect Contaminated PPE and Materials in a Separate Labeled Bag collect2->collect3 store1 Store Waste Container in a Designated Secondary Containment collect3->store1 store2 Keep in a Cool, Dry, and Well-Ventilated Area Away from Incompatibles store1->store2 dispose1 Arrange for Pickup by an Approved Chemical Waste Disposal Service store2->dispose1 dispose2 Complete All Required Waste Disposal Manifests dispose1->dispose2

Caption: Workflow for the proper disposal of this compound.

Disposal Guidelines:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

  • Do not empty into drains or release into the environment.[1][7]

  • Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][3]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[6]
Fire Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish.[1][6] Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Methylpiperidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.